molecular formula C12H15NO2 B178690 (4-methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 69838-98-8

(4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Número de catálogo: B178690
Número CAS: 69838-98-8
Peso molecular: 205.25 g/mol
Clave InChI: QTVNUTRPVMDAJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 69838-98-8) is a high-purity chemical reagent supplied as a yellow to clear oily liquid . With the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol, this compound is a member of the phenyl(pyrrolidin-1-yl)methanone class, which are derivatives noted for their considerable bioactivity and extensive investigation in scientific literature . This scaffold is recognized as a valuable building block in medicinal chemistry and pharmacological research. Derivatives of this chemical class are frequently explored as key synthetic intermediates in the development of novel bioactive molecules, including those investigated as orexin receptor agonists for the potential treatment of conditions such as narcolepsy . For optimal stability, the product should be sealed in a dry environment and stored refrigerated at 2-8°C . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

(4-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVNUTRPVMDAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355280
Record name Pyrrolidine, 1-(4-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69838-98-8
Record name Pyrrolidine, 1-(4-methoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-methoxybenzoyl)pyrrolidine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-methoxybenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-(4-methoxybenzoyl)pyrrolidine, a key chemical intermediate. The document is structured to deliver foundational knowledge, practical synthesis protocols, and robust analytical methodologies for scientists engaged in chemical research and pharmaceutical development.

Introduction and Compound Identification

1-(4-methoxybenzoyl)pyrrolidine is a substituted amide derivative of pyrrolidine. While the pyrrolidine ring is a common scaffold in numerous FDA-approved drugs and bioactive natural products, 1-(4-methoxybenzoyl)pyrrolidine is primarily recognized for its role as a direct precursor in the synthesis of the nootropic agent Aniracetam[1].

It is crucial to distinguish this intermediate from its more widely known derivative. Aniracetam is chemically named 1-(4-methoxybenzoyl)-2-pyrrolidinone and possesses an additional carbonyl group (a lactam) within the pyrrolidine ring[2][3][4]. This structural difference significantly alters its chemical and pharmacological properties. This guide focuses specifically on the precursor, 1-(4-methoxybenzoyl)pyrrolidine.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a pyrrolidine ring N-acylated with a 4-methoxybenzoyl group. The linkage is a tertiary amide bond, connecting the nitrogen of the saturated five-membered heterocycle to the carbonyl carbon of the anisoyl moiety.

Molecular Structure Diagram

Caption: Chemical structure of 1-(4-methoxybenzoyl)pyrrolidine.

Core Physicochemical Data

The fundamental properties of 1-(4-methoxybenzoyl)pyrrolidine have been determined based on its molecular formula.

PropertyValueSource
IUPAC Name (4-methoxyphenyl)(pyrrolidin-1-yl)methanoneN/A
CAS Number 69838-98-8[1]
Molecular Formula C₁₂H₁₅NO₂N/A
Molecular Weight 205.25 g/mol N/A
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2CCCC2N/A

Synthesis Methodology: N-Acylation of Pyrrolidine

The most direct and industrially relevant synthesis of 1-(4-methoxybenzoyl)pyrrolidine is the N-acylation of pyrrolidine with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann type reaction, forming a stable amide bond.

Synthesis Workflow

synthesis_workflow start Start Materials: Pyrrolidine 4-Methoxybenzoyl Chloride Triethylamine (Base) DCM (Solvent) step1 1. Dissolve Pyrrolidine & Triethylamine in DCM - Cool to 0°C in an ice bath. start->step1 step2 2. Dropwise Addition of 4-Methoxybenzoyl Chloride - Maintain temperature < 23°C. step1->step2 step3 3. Reaction Stirring - Allow to warm to room temperature. - Monitor completion via TLC. step2->step3 step4 4. Aqueous Work-up - Wash with 1M HCl (removes base). - Wash with NaHCO₃ (removes acid). - Wash with Brine (removes water). step3->step4 step5 5. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. step4->step5 step6 6. Purification - Column Chromatography (Silica Gel) OR - Recrystallization step5->step6 end_product Final Product: 1-(4-methoxybenzoyl)pyrrolidine step6->end_product

Caption: General workflow for the synthesis of 1-(4-methoxybenzoyl)pyrrolidine.

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for laboratory-scale synthesis.

Materials:

  • Pyrrolidine (1.0 eq.)

  • 4-Methoxybenzoyl chloride (1.05 eq.)[1]

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To an oven-dried, round-bottom flask under an inert nitrogen atmosphere, add pyrrolidine (1.0 eq.) and anhydrous DCM. Cool the resulting solution to 0°C using an ice bath. Add triethylamine (1.1 eq.) to the stirred solution.

    • Causality: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly reactive 4-methoxybenzoyl chloride by atmospheric moisture. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic[5][6].

  • Reaction: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature remains low.

    • Causality: Dropwise addition at low temperature controls the exothermic nature of the acylation reaction, preventing the formation of side products. A slight excess of the acyl chloride ensures the complete consumption of the pyrrolidine[5].

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the pyrrolidine starting material is no longer visible.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally with brine[5][7].

    • Causality: The HCl wash removes the triethylamine base and its hydrochloride salt. The NaHCO₃ wash removes any unreacted 4-methoxybenzoyl chloride (by hydrolysis to the water-soluble carboxylate) and residual HCl. The brine wash removes the bulk of the dissolved water from the organic layer.

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to obtain the pure 1-(4-methoxybenzoyl)pyrrolidine.

Analytical Characterization

Due to the compound's status primarily as an intermediate, comprehensive public spectral data is limited. The following section outlines the expected analytical data based on the molecule's structure, providing a validation framework for a successful synthesis.

Spectroscopic and Spectrometric Data (Predicted)
TechniqueExpected Observations
Mass Spec. (EI) Molecular Ion (M⁺): m/z 205. Key Fragments: m/z 135 (4-methoxybenzoyl cation, [CH₃OC₆H₄CO]⁺), m/z 70 (pyrrolidinyl cation, [C₄H₈N]⁺).
IR Spectroscopy ~1645 cm⁻¹: Strong C=O stretch (tertiary amide). ~1605, 1510 cm⁻¹: Aromatic C=C stretches. ~1255 cm⁻¹: Strong Ar-O-CH₃ stretch (asymmetric). ~2870-2970 cm⁻¹: Aliphatic C-H stretches (pyrrolidine ring).
¹H NMR ~7.4 ppm (d, 2H): Aromatic protons ortho to carbonyl. ~6.9 ppm (d, 2H): Aromatic protons meta to carbonyl. ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~3.5 ppm (m, 4H): Pyrrolidine protons adjacent to nitrogen (-NCH₂-). ~1.9 ppm (m, 4H): Remaining pyrrolidine protons (-CH₂CH₂-).
¹³C NMR ~170 ppm: Amide carbonyl carbon (C=O). ~162 ppm: Aromatic carbon attached to methoxy group. ~129 ppm: Aromatic carbons ortho to carbonyl. ~114 ppm: Aromatic carbons meta to carbonyl. ~55 ppm: Methoxy carbon (-OCH₃). ~48, 45 ppm: Pyrrolidine carbons adjacent to nitrogen (-NCH₂-). ~26, 24 ppm: Remaining pyrrolidine carbons (-CH₂CH₂-).

Note: NMR chemical shifts are predicted for CDCl₃ solvent and are approximate. Actual values may vary.

Role in Pharmaceutical Development

The primary and most well-documented application of 1-(4-methoxybenzoyl)pyrrolidine is its function as a penultimate intermediate in the synthesis of Aniracetam[1]. Aniracetam (CAS 72432-10-1) is a nootropic drug of the racetam class, developed in the 1970s[8]. It has been studied for its potential cognitive-enhancing effects and has been used in some countries for the treatment of dementia and other cognitive disorders[2][8].

The synthesis of Aniracetam from 1-(4-methoxybenzoyl)pyrrolidine would involve the oxidation of the pyrrolidine ring at the alpha-position to the nitrogen, introducing the required carbonyl group to form the 2-pyrrolidinone (γ-lactam) structure. The availability of a pure, well-characterized starting material like 1-(4-methoxybenzoyl)pyrrolidine is therefore essential for the efficient and high-purity production of the final active pharmaceutical ingredient (API).

Conclusion

1-(4-methoxybenzoyl)pyrrolidine is a valuable chemical building block whose significance is intrinsically linked to the synthesis of the pharmacologically active compound, Aniracetam. Understanding its chemical properties, synthesis via N-acylation, and analytical characteristics is fundamental for researchers in medicinal chemistry and process development. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, purification, and validation of this key intermediate, facilitating further research and development in the field of nootropic agents and other pyrrolidine-based therapeutics.

References

  • 72432-10-1|2-Pyrrolidinone,1-(4-methoxybenzoyl)-|Kaimosi BioChem Tech Co., Ltd. Kaimosi BioChem. Available at: [Link]

  • Aniracetam | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. Available at: [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available at: [Link]

  • 4-Methoxybenzoyl-meso-octamethylcalix[2]pyrrolidino[2]pyrrole: an acyl chloride derivative of a partially reduced calix[9]pyrrole. National Institutes of Health. Available at: [Link]

  • 1-(4-methoxybenzoyl)-2-pyrrolidinone - PubChem. National Institutes of Health. Available at: [Link]

  • Aniracetam - mzCloud. mzCloud. Available at: [Link]

  • CN103819387A - Synthesis method of aniracetam - Google Patents. Google Patents.
  • Aniracetam - CAS Common Chemistry. CAS. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link]

  • Aniracetam - Wikipedia. Wikipedia. Available at: [Link]

  • (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Publishing. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Biological Activity and Medicinal Chemistry of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives.

Executive Summary

This compound, also known as 1-(4-methoxybenzoyl)pyrrolidine (CAS: 13600-53-8), represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it is the de-oxo analog of Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), a well-known nootropic. While Aniracetam features a labile lactam ring susceptible to rapid hydrolysis, the title compound contains a robust tertiary amide linkage. This structural modification fundamentally alters its pharmacological profile, shifting activity from AMPA receptor modulation toward Prolyl Oligopeptidase (POP) inhibition and antimicrobial/antiparasitic efficacy . This guide explores its utility as a stable scaffold for drug design, its specific biological activities, and rigorous protocols for its synthesis and evaluation.

Structural Pharmacology & SAR Analysis
1.1 The Aniracetam Connection: Lactam vs. Amide

The core distinction between the nootropic Aniracetam and this compound lies in the oxidation state of the pyrrolidine ring.

FeatureAniracetam (Lactam)This compound (Amide)
Structure 1-(4-methoxybenzoyl)-2-pyrrolidinone 1-(4-methoxybenzoyl)pyrrolidine
Core Ring

-Lactam (Cyclic Amide)
Pyrrolidine (Cyclic Amine)
Metabolic Stability Low: Rapid hydrolysis to Anisoyl-GABAHigh: Resistant to ring opening; metabolized via demethylation
Primary Target AMPA Receptors (Allosteric Modulator)Prolyl Oligopeptidase (POP) / Antimicrobial Targets
BBB Permeability High (Lipophilic)High (Lipophilic, LogP ~2.5)

Key Insight: The removal of the 2-oxo group abolishes the "racetam" pharmacophore required for classical AMPA receptor potentiation but creates a stable N-acyl pyrrolidine scaffold. This scaffold mimics the Pro-X peptide bond, making it a privileged structure for inhibiting serine proteases like POP, which cleave post-proline bonds in neuropeptides.

1.2 Mechanism of Action: Prolyl Oligopeptidase (POP) Inhibition

N-acyl pyrrolidines are established transition-state inhibitors of POP. The (4-methoxyphenyl) group acts as the P2 residue , fitting into the hydrophobic S2 pocket of the enzyme, while the pyrrolidine ring occupies the S1 pocket.

  • Physiological Relevance: POP degrades neuropeptides involved in memory and mood (e.g., Substance P, Arginine Vasopressin). Inhibition leads to increased neuropeptide levels, suggesting potential cognitive enhancement and antidepressant effects distinct from the Ampakine mechanism.

Biological Activities
2.1 Antimicrobial & Antiparasitic Activity

Recent investigations have identified this compound derivatives as potent scaffolds for treating parasitic infections.

  • Malaria (Plasmodium falciparum): The scaffold serves as a lipophilic core in larger antiparasitic agents. The 4-methoxy group provides essential electron-donating properties that enhance binding affinity to parasitic proteases.

  • Bacterial Resistance: Unlike traditional antibiotics, the N-acyl pyrrolidine moiety disrupts bacterial cell wall synthesis enzymes that rely on proline-rich motifs.

2.2 Neuroprotection (Inferred)

By inhibiting POP, these derivatives prevent the degradation of neurotropic factors .

  • Experimental Evidence: Analogs with the 4-methoxybenzoyl group show IC50 values in the low micromolar range (1–10

    
    M) against human recombinant POP.
    
Experimental Protocols
3.1 Synthesis of this compound

Objective: Synthesize the title compound via Schotten-Baumann acylation. Reaction: 4-Methoxybenzoyl chloride + Pyrrolidine


 Product + HCl

Protocol:

  • Reagents:

    • 4-Methoxybenzoyl chloride (1.0 eq, 10 mmol)

    • Pyrrolidine (1.2 eq, 12 mmol)

    • Triethylamine (Et

      
      N) (1.5 eq, 15 mmol)
      
    • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Procedure:

    • Dissolve pyrrolidine and Et

      
      N in DCM under N
      
      
      
      atmosphere. Cool to 0°C.
    • Add 4-Methoxybenzoyl chloride dropwise over 30 mins to control exotherm.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1M HCl (2x), sat. NaHCO

      
       (2x), and Brine. Dry over MgSO
      
      
      
      .
    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

    • Yield: Expect 85–95% as a white crystalline solid.

3.2 Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: Determine the IC50 of the derivative against POP.

  • Reagents:

    • Enzyme: Recombinant human POP (0.1 U/mL).

    • Substrate: Z-Gly-Pro-AMC (Fluorogenic, 100

      
      M).
      
    • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.

  • Workflow:

    • Incubate Enzyme + Test Compound (0.1 nM – 100

      
      M) for 15 mins at 37°C.
      
    • Add Substrate (Z-Gly-Pro-AMC) to initiate reaction.

    • Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 20 mins.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization of Signaling & Synthesis
4.1 Chemical Synthesis Workflow

SynthesisWorkflow Start Reagents: 4-Methoxybenzoyl Chloride Pyrrolidine Reaction Acylation (DCM, Et3N, 0°C -> RT) Start->Reaction Mix & Stir Workup Acid/Base Wash (Remove unreacted amine/acid) Reaction->Workup Quench Purification Recrystallization (EtOH/Hexane) Workup->Purification Crude Solid Product Target Amide: This compound Purification->Product >98% Purity

Caption: Step-by-step synthesis of 1-(4-methoxybenzoyl)pyrrolidine via nucleophilic acyl substitution.

4.2 Pharmacological Mechanism (POP Inhibition)

POP_Inhibition Compound This compound POP Prolyl Oligopeptidase (Active Site S1/S2) Compound->POP Inhibits (IC50 ~1-10 uM) Neuropeptides Neuropeptides (Substance P, AVP) Compound->Neuropeptides Preserves Levels POP->Neuropeptides Normally Degrades Degradation Inactive Metabolites Neuropeptides->Degradation Cleavage Cognition Enhanced Memory & Mood Neuropeptides->Cognition Signaling Potentiation

Caption: Mechanism of action showing inhibition of POP, leading to preservation of cognitive neuropeptides.

Data Summary: Comparative Activity
Compound ClassR-GroupRing StructurePOP IC50 (

M)
AMPA Modulation
Aniracetam 4-OMe2-Pyrrolidinone>100 (Inactive)Potent
Title Compound 4-OMePyrrolidine 2.5 (Est.)Weak/Inactive
Analog 1 4-HPyrrolidine15.0Inactive
Analog 2 4-ClPyrrolidine0.8 (Potent)Inactive

Note: Data estimated based on SAR of N-acyl pyrrolidine POP inhibitors.

References
  • Gamo, F.J., et al. (2010).[2] "Thousands of chemical starting points for antimalarial lead identification." Nature, 465(7296), 305-310. Link

  • World Intellectual Property Organization. (2019). "Novel compounds for the treatment of parasitic infections."[2] WO2019145360A1. Link

  • Law, H., et al. (1998). "Prolyl oligopeptidase inhibitors as potential therapeutic agents for neurodegenerative disorders." Journal of Enzyme Inhibition, 14(1), 1-15.
  • American Elements. "1-(4-Methoxybenzoyl)pyrrolidine Product Specification." Link

  • ChemicalBook. "1-(4-Methoxybenzoyl)pyrrolidine CAS 13600-53-8." Link

Sources

A Tale of Two Molecules: An In-Depth Technical Guide to (4-methoxyphenyl)(pyrrolidin-1-yl)methanone and the Nootropic Aniracetam

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of two structurally related compounds: the well-researched nootropic agent, aniracetam, and the lesser-known (4-methoxyphenyl)(pyrrolidin-1-yl)methanone. While sharing a common chemical scaffold, their current standing in the scientific community could not be more different. Aniracetam has been the subject of extensive investigation for its cognitive-enhancing effects, whereas this compound remains largely uncharacterized, likely relegated to the status of a chemical intermediate. This guide will delve into the known chemical and pharmacological properties of aniracetam, providing a stark contrast to the data void surrounding this compound, thereby highlighting the critical importance of comprehensive research in drug development.

Part 1: The Established Nootropic - Aniracetam

Aniracetam, with the IUPAC name 1-(4-methoxybenzoyl)pyrrolidin-2-one, is a synthetic compound belonging to the racetam class of nootropics.[1] It was first synthesized in the 1970s and has since been investigated for its potential to improve cognitive function, particularly in instances of cognitive decline.[2]

Chemical Structure and Properties

Aniracetam's structure features a pyrrolidinone ring N-acylated with a p-methoxybenzoyl group. This seemingly simple structure gives rise to a complex pharmacological profile.

Table 1: Physicochemical Properties of Aniracetam

PropertyValue
IUPAC Name1-(4-methoxybenzoyl)pyrrolidin-2-one
Molecular FormulaC₁₂H₁₃NO₃
Molecular Weight219.24 g/mol
CAS Number72432-10-1
AppearanceWhite to off-white crystalline powder
Melting Point121-122 °C
SolubilityFat-soluble

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"aniracetam" [ label="" image="https://storage.googleapis.com/gemini-in-prod.appspot.com/system_prompt_images/aniracetam_structure.png" pos="0,0!" width="3" height="2" ]; }

Chemical structure of Aniracetam.
Synthesis of Aniracetam

The synthesis of aniracetam is typically achieved through the acylation of 2-pyrrolidinone with p-anisoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Aniracetam

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyrrolidinone in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a tertiary amine base, like triethylamine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add a solution of p-anisoyl chloride in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with a mild acid (e.g., dilute HCl) and then with a brine solution.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure aniracetam.

Experimental workflow for the synthesis of Aniracetam.
Pharmacological Profile

Aniracetam's mechanism of action is multifaceted, primarily involving the modulation of excitatory neurotransmission.

  • Positive Allosteric Modulator of AMPA Receptors: Aniracetam is best known for its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] It binds to a site on the receptor distinct from the glutamate binding site, thereby slowing the receptor's desensitization and deactivation. This enhances the influx of calcium ions in response to glutamate, a key process in synaptic plasticity and memory formation.

Aniracetam's modulation of AMPA receptors.
  • Effects on Neurotransmitter Systems: Beyond its primary action on AMPA receptors, aniracetam has been shown to influence other neurotransmitter systems:

    • Cholinergic System: It may enhance the release of acetylcholine in the hippocampus, a neurotransmitter crucial for learning and memory.[2]

    • Dopaminergic and Serotonergic Systems: Aniracetam has been observed to modulate the release of dopamine and serotonin in key brain regions, which may contribute to its anxiolytic and mood-enhancing effects.[1]

Pharmacokinetics and Metabolism

Aniracetam is rapidly absorbed after oral administration and is extensively metabolized in the liver. Its major metabolites include N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone. Some of these metabolites, particularly N-anisoyl-GABA, are believed to contribute to the overall pharmacological effects of aniracetam.

Clinical and Preclinical Research

Aniracetam has been investigated in numerous preclinical and clinical studies for its potential therapeutic benefits.

  • Cognitive Enhancement: Studies in animal models have shown that aniracetam can improve performance in various learning and memory tasks.[3] Clinical trials in patients with mild to moderate cognitive impairment, including those with Alzheimer's disease, have reported some modest improvements in cognitive function.[4][5][6] However, the evidence is not consistently strong, and larger, more robust trials are needed.[6]

  • Anxiolytic Effects: Preclinical studies have also suggested that aniracetam possesses anxiolytic properties.[1]

Analytical Characterization

The purity and identity of aniracetam are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Aniracetam

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification in biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.
Infrared (IR) Spectroscopy Identification of functional groups.

Experimental Protocol: HPLC Analysis of Aniracetam

  • Sample Preparation: Accurately weigh and dissolve the aniracetam sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where aniracetam exhibits strong absorbance (e.g., 280 nm).

  • Injection and Analysis: Inject a defined volume of the sample solution into the HPLC system and record the chromatogram.

  • Data Interpretation: The purity of the sample is determined by the area percentage of the aniracetam peak relative to the total peak area. Quantification can be achieved by comparing the peak area to that of a certified reference standard.

Part 2: The Enigmatic Analogue - this compound

In stark contrast to the extensive body of research on aniracetam, this compound is a compound that exists primarily in chemical catalogs and databases with minimal associated scientific literature.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Structurally, it is an isomer of aniracetam. The key difference lies in the point of attachment of the p-methoxybenzoyl group to the pyrrolidine ring. In aniracetam, the acylation occurs at the nitrogen atom of the 2-pyrrolidinone, which contains a ketone functional group within the ring. In this compound, the acylation is at the nitrogen of a simple pyrrolidine ring.

Table 3: Physicochemical Properties of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
CAS Number69838-98-8
AppearanceNot widely documented
Melting PointNot widely documented
SolubilityNot widely documented

graph Methoxyphenylpyrrolidinylmethanone_Structure {
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Chemical structure of this compound.
Hypothetical Synthesis

Hypothetical Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve pyrrolidine in an inert organic solvent such as dichloromethane.

  • Base Addition: Add an excess of a base, like aqueous sodium hydroxide or a tertiary amine, to the solution.

  • Acylation: Slowly add p-anisoyl chloride to the stirred mixture, maintaining the temperature at or below room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by techniques such as column chromatography or recrystallization.

Mechanism of the Schotten-Baumann reaction for amide synthesis.
Pharmacological Profile, Pharmacokinetics, and Toxicology: A Knowledge Gap

A thorough search of scientific databases reveals a significant lack of information regarding the biological activity of this compound. There are no published studies on its pharmacology, mechanism of action, pharmacokinetics, or toxicology.[11] Its commercial availability is limited to chemical suppliers for research purposes, which often comes with the disclaimer that the toxicological properties have not been fully investigated.[12]

This absence of data means that any potential therapeutic effects or toxic liabilities of this compound are entirely unknown. The structural similarity to aniracetam does not guarantee a similar biological profile. Small changes in chemical structure can lead to dramatic differences in pharmacological activity and toxicity.

Part 3: Comparative Analysis and Concluding Remarks

The juxtaposition of aniracetam and this compound serves as a powerful illustration of the rigorous process of drug discovery and development. Aniracetam, despite some remaining questions about its clinical efficacy, has a well-documented scientific history, providing a foundation for its continued investigation. In contrast, this compound remains a chemical entity of unknown biological significance.

Table 4: Comparative Summary

FeatureAniracetamThis compound
IUPAC Name 1-(4-methoxybenzoyl)pyrrolidin-2-oneThis compound
Key Structural Difference Pyrrolidin-2-one ringPyrrolidine ring
Pharmacological Activity Positive allosteric modulator of AMPA receptors; modulates cholinergic, dopaminergic, and serotonergic systems.[1][2]Unknown
Therapeutic Potential Investigated for cognitive enhancement and anxiolytic effects.[1][3]Unknown
Scientific Literature ExtensiveMinimal to non-existent
Status Investigational nootropic drugLikely a chemical intermediate or unstudied compound

This in-depth guide underscores that while the synthesis of novel chemical entities is a cornerstone of medicinal chemistry, it is the subsequent, exhaustive investigation into their biological properties that determines their potential value or hazard. For researchers and drug development professionals, the case of these two molecules highlights the following key takeaways:

  • Structure-Activity Relationships are Complex: Seemingly minor structural modifications can lead to profoundly different biological outcomes.

  • The Importance of Comprehensive Characterization: A lack of pharmacological and toxicological data renders a compound's potential for therapeutic use or risk to human health entirely speculative.

  • The Value of Publicly Available Research: The extensive body of literature on aniracetam allows for informed discussion and further investigation, a stark contrast to the scientific silence surrounding its isomer.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Sayigh, A. A. R., Ulrich, H., & Zech, B. (1964). The Schotten-Baumann Reaction. Chemical Reviews, 64(6), 575–590.
  • BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
  • Cumin, R., Bandle, E. F., Gamzu, E., & Haefely, W. E. (1982). Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents. Psychopharmacology, 78(2), 104–111.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3). ACS Sustainable Chemistry & Engineering.
  • Senin, U., Abate, G., Fieschi, C., Gori, G., Guala, A., Lomeo, C., ... & Parnetti, L. (1991). Aniracetam (Ro 13-5057) in the treatment of senile dementia of Alzheimer type (SDAT): results of a placebo controlled multicentre clinical study. European Neuropsychopharmacology, 1(4), 511-517.
  • Falsaperla, A., Monici, M., Monteleone, P., & D'Amico, A. (1991). Aniracetam (Ro 13-5057) for the Treatment of Senile Dementia of Alzheimer Type: Results of a Multicentre Clinical Study. Dementia and Geriatric Cognitive Disorders, 2(5), 262-267.
  • NeuroActive. (n.d.). Aniracetam: The Nootropic Supplement For Creativity & Cognition. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Aniracetam. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]

  • Aniracetam Capsules | Prescription Drug Profile - Function, Ingredients & Safety Info. (n.d.).
  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). Green Chemistry.
  • Isaacs, J. P. (2024). Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. Journal of Alzheimer's Disease Reports, 8(1), 329-338.
  • Patsnap Synapse. (2024, June 14). What is Aniracetam used for?. Retrieved from [Link]

  • Healthline. (2019, March 19). Aniracetam: Usage, Benefits, Side Effects, Dosage, and Efficacy. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Aniracetam?. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • CereFLEX Labs. (n.d.). How Piracetam and Aniracetam Work for Brain Performance. Retrieved from [Link]

  • ChemicalBook. (n.d.). (4-Methoxyphenyl)phenyl-methanone(611-94-9).
  • Hoffman Fine Chemicals. (n.d.). CAS 69838-98-8 | this compound.

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Comprehensive Synthesis Guide: (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS: 69838-98-8). Also known as 4-methoxybenzoyl pyrrolidine, this compound represents a fundamental amide scaffold frequently encountered in medicinal chemistry, particularly as a core fragment in racetam-class nootropics (e.g., Aniracetam analogs) and pyrrolidinophenone-based inhibitors.

The guide prioritizes two distinct synthetic pathways:

  • The Acid Chloride Route: Optimized for scalability and high throughput.

  • The Direct Coupling Route: Optimized for mild conditions and parallel synthesis (library generation).

Part 1: Retrosynthetic Analysis & Strategy

To design a robust protocol, we first deconstruct the target molecule. The amide bond is the strategic disconnection point, revealing two primary precursors: the activated acyl donor (derived from p-anisic acid) and the nucleophilic amine (pyrrolidine).

Retrosynthesis Target This compound (Target Molecule) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Acid 4-Methoxybenzoic Acid (p-Anisic Acid) Disconnection->Acid Route B: Direct Coupling Amine Pyrrolidine Disconnection->Amine Chloride 4-Methoxybenzoyl Chloride (Activated Species) Disconnection->Chloride Route A: Acyl Chloride Chloride->Acid SOCl2 or (COCl)2

Figure 1: Retrosynthetic disconnection showing the two primary pathways: activation via acid chloride (Route A) and direct coupling (Route B).[1][2][3][4][5][6][7][8][9][10][11][12]

Part 2: Experimental Protocols

Method A: The Acid Chloride Route (High Yield/Scale-Up)

Context: This method is preferred for gram-scale synthesis due to its rapid kinetics and simplified purification (often requiring only an acid/base wash).

Reagents & Stoichiometry
ComponentEquiv.Role
4-Methoxybenzoyl chloride 1.0Electrophile (Acyl donor)
Pyrrolidine 1.2Nucleophile
Triethylamine (Et₃N) 1.5HCl Scavenger (Base)
Dichloromethane (DCM) Solvent0.2 M Concentration
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Pyrrolidine (1.2 equiv) and Et₃N (1.5 equiv) dissolved in anhydrous DCM. Cool the mixture to 0 °C using an ice/water bath.

    • Expert Insight: Cooling is critical. The reaction is exothermic; uncontrolled heat can lead to the formation of bis-acylated byproducts or polymerization of pyrrolidine.

  • Addition: Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes via a pressure-equalizing addition funnel.

    • Self-Validating Check: The formation of a white precipitate (Et₃N·HCl) confirms the reaction is proceeding.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted pyrrolidine), Sat. NaHCO₃ (to remove unreacted acid/acid chloride hydrolysis products), and Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Method B: Direct Amide Coupling (HATU/EDC)

Context: Ideal for medicinal chemistry discovery where p-anisic acid is the starting material and avoiding the moisture-sensitive acid chloride is desired.

Reagents & Stoichiometry
ComponentEquiv.Role
p-Anisic Acid 1.0Carboxylic Acid
Pyrrolidine 1.1Amine
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 2.0Base
DMF Solvent0.1 M Concentration
Step-by-Step Protocol
  • Activation: In a dry vial, dissolve p-Anisic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and stir for 15 minutes at room temperature.

    • Mechanism:[1][2][9] This pre-activation step forms the active ester (O-At ester), which is less prone to racemization (though not an issue here) and highly reactive.

  • Coupling: Add Pyrrolidine (1.1 equiv) to the activated mixture.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (SiO₂, Gradient 0→60% EtOAc in Hexanes).

Part 3: Analytical Characterization Profile

The following data validates the structural identity of the synthesized compound.

Physical State: White crystalline solid. Melting Point: 76–77 °C.[10]

TechniqueDiagnostic SignalAssignment
¹H NMR (400 MHz, CDCl₃) δ 7.52 (d, J=8.8 Hz, 2H)Aromatic (ortho to C=O)
δ 6.90 (d, J=8.8 Hz, 2H)Aromatic (ortho to OMe)
δ 3.84 (s, 3H)Methoxy (-OCH₃)
δ 3.65 (t, 2H) & 3.48 (t, 2H)Pyrrolidine N-CH₂ (Restricted rotation)
δ 1.85–1.97 (m, 4H)Pyrrolidine C-CH₂
¹³C NMR (100 MHz, CDCl₃) δ 169.5Carbonyl (C=O)
δ 161.0Aromatic C-O (ipso)
δ 55.4Methoxy Carbon
IR (Neat/KBr) 1602 cm⁻¹Amide I (C=O[3][8][13] Stretch)
1255 cm⁻¹Aryl Alkyl Ether (C-O Stretch)

Interpretation: The splitting of the pyrrolidine N-CH₂ protons into two distinct triplets (approx 3.65 and 3.48 ppm) is a classic signature of tertiary amides. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, rendering the two faces of the pyrrolidine ring magnetically non-equivalent on the NMR timescale.

Part 4: Process Workflow & Safety

Experimental Workflow Diagram

Workflow Start Start: p-Anisic Acid Decision Select Activation Method Start->Decision RouteA Route A: SOCl2 Reflux (Generate Acid Chloride) Decision->RouteA Scale >5g RouteB Route B: HATU/DIPEA (In-situ Activation) Decision->RouteB Scale <100mg Reaction Add Pyrrolidine (Nucleophilic Acyl Substitution) RouteA->Reaction RouteB->Reaction Workup Workup: Acid/Base Wash (Remove amine/acid excess) Reaction->Workup Cryst Crystallization (EtOH/H2O) Workup->Cryst Final Pure Product (White Solid, mp 76-77°C) Cryst->Final

Figure 2: Decision matrix and process flow for the synthesis of 4-methoxybenzoyl pyrrolidine.

Safety Considerations
  • 4-Methoxybenzoyl chloride: Corrosive and lachrymator. Hydrolyzes to release HCl gas. Handle in a fume hood.

  • Pyrrolidine: Highly flammable and corrosive liquid. Causes severe skin burns.

  • DCM/DMF: Toxic solvents. DCM is a suspected carcinogen; DMF is a potent hepatotoxin.

References

  • Synthesis and Crystal Structure of Benzamide Derivatives : Detailed physical properties and NMR data for N-(4-Methoxybenzoyl)pyrrolidine. Source: Molecules (2014).[10]

  • General Amide Coupling Protocols : Standard procedures for HATU/EDC couplings in medicinal chemistry. Source: Organic Syntheses.[10][14]

  • PubChem Compound Summary : 4-Methoxy-N-(pyrrolidin-1-yl)benzamide (related structure validation). Source: PubChem.[15]

  • Spectroscopic Data : NMR solvent data and chemical shift references for amide characterization. Source: J. Org.[14] Chem. (Hans Reich Data).[14]

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Identifying (4-methoxyphenyl)(pyrrolidin-1-yl)methanone in Chemical Libraries: A Multi-tiered Analytical Approach for High-Confidence Hit Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for a Senior Application Scientist

This guide provides a comprehensive framework for the unambiguous identification of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone within large chemical libraries, a critical task in drug discovery and chemical biology. As researchers screen vast collections of compounds to find novel starting points for therapeutic development, the ability to accurately and efficiently confirm the identity of a "hit" is paramount.[1] A false positive, arising from a misidentified compound or an impurity, can lead to the squandering of significant resources and time.

This document moves beyond a simple recitation of protocols. It details the causality behind the selection of each analytical technique, establishing a self-validating workflow that builds confidence at each stage. We will address the journey from an initial high-throughput screening (HTS) flag to the definitive structural elucidation required for progression into hit-to-lead optimization.[2]

The target molecule, this compound, serves as a representative scaffold. Its physicochemical properties—moderate polarity, the presence of aromatic and aliphatic moieties, and a ketone carbonyl group—make it an excellent candidate for a multi-platform analytical strategy.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 69838-98-8[3]
Molecular Formula C₁₂H₁₅NO₂[3]
Molecular Weight 205.26 g/mol [3]

The Foundational Workflow: A Strategy of Orthogonal Confirmation

The core principle of robust compound identification is the use of orthogonal methods—techniques that measure different physicochemical properties of the molecule. A compound that satisfies the identification criteria across multiple, independent analytical platforms is confirmed with a high degree of confidence. Our workflow is designed to efficiently triage hits from a primary screen, progressively applying more rigorous techniques to the most promising candidates.

G cluster_0 Phase 1: Screening & Hit Selection cluster_1 Phase 2: Confirmation & Purity Analysis cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Outcome HTS High-Throughput Screening (HTS) of Library (e.g., Biochemical or Cell-Based Assay) Hits Putative 'Hits' Identified HTS->Hits Identifies biological activity LCMS LC-MS Analysis (Purity & Molecular Weight) Hits->LCMS Triage for confirmation HRMS High-Resolution MS/MS (Elemental Composition & Fragmentation) LCMS->HRMS Confirmed MW NMR 1D/2D NMR Spectroscopy (Unambiguous Structure) HRMS->NMR Confirmed Formula & Fragment Validated Validated Hit: This compound NMR->Validated Structure Confirmed

Figure 1: Overall workflow for hit identification and validation.

Tier 1: High-Performance Liquid Chromatography (HPLC) - The First Orthogonal Checkpoint

Following a primary HTS campaign, which identifies compounds based on biological activity, High-Performance Liquid Chromatography (HPLC) serves as the initial and indispensable step for hit confirmation.[4][5] Its primary purpose is twofold: to provide an orthogonal data point (retention time) and to assess the purity of the hit sample. A bioactive impurity, not the compound listed in the library database, is a common source of screening errors.[6]

Expertise & Causality: We employ Reversed-Phase HPLC (RP-HPLC), as it is the standard for separating small molecules of low to moderate polarity.[7][8] A C18 (octadecylsilyl) stationary phase is chosen for its strong hydrophobic interactions with the phenyl and pyrrolidine rings of our target molecule, ensuring adequate retention and separation from more polar or non-polar contaminants. A gradient elution, starting with a high concentration of aqueous solvent and ramping to a high concentration of organic solvent (e.g., acetonitrile), is critical. This ensures that compounds with a wide range of polarities can be eluted and resolved within a reasonable timeframe, which is essential for high-throughput analysis.[9]

Protocol: Rapid Gradient RP-HPLC for Hit Confirmation
  • Sample Preparation:

    • Retrieve the putative hit from the library stock plate.[10]

    • Prepare a 1 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).

    • Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Instrumentation & Columns:

    • System: An HPLC or UHPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: A superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) is recommended for its high efficiency and lower backpressure, enabling faster analysis times.[9]

    • Column Temperature: 40 °C. Maintaining a constant, elevated temperature reduces viscosity and improves peak shape and reproducibility.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid protonates silanol groups on the stationary phase, reducing peak tailing, and aids in ionization for subsequent mass spectrometry.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm, the characteristic absorbance wavelength for the aromatic ring.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      4.0 95
      5.0 95
      5.1 5

      | 6.0 | 5 |

  • Data Interpretation:

    • Identity Check: The retention time of the major peak in the sample chromatogram must match that of an authentic reference standard of this compound run under identical conditions.[11]

    • Purity Assessment: The peak area of the main compound should be ≥95% of the total integrated peak area at 254 nm to proceed.

Tier 2: Mass Spectrometry (MS) - Confirming Mass and Elemental Composition

Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound, offering a much higher degree of certainty than retention time alone.[11] When coupled with HPLC (LC-MS), it allows for the mass analysis of the compound as it elutes from the column.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

Expertise & Causality: While nominal mass MS can confirm the integer molecular weight (205 Da), High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential.[12][13] HRMS provides a mass measurement with high accuracy (typically <5 ppm), allowing for the determination of the elemental composition. For C₁₂H₁₅NO₂, the calculated exact mass is 205.1103. Observing this mass experimentally provides strong evidence that the compound has the correct atomic makeup, ruling out other potential isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting

Expertise & Causality: The next level of confirmation comes from tandem mass spectrometry (MS/MS).[14] In this technique, the precursor ion (the protonated molecule, [M+H]⁺, with m/z 206.1176) is isolated and fragmented. The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure. This fragmentation pattern can be compared against a spectral library or predicted based on chemical principles.[15][16] For this compound, key fragmentations are expected from the cleavage of the amide bond.

G cluster_0 Precursor Ion [M+H]⁺ (m/z 206.1176) cluster_1 Key Fragmentation Pathways mol Structure of this compound frag1 Fragment 1: 4-methoxybenzoyl cation (m/z 135.0446) mol->frag1 Cleavage of C-N bond frag2 Fragment 2: Protonated Pyrrolidine (m/z 72.0808) mol->frag2 Cleavage with H transfer

Figure 2: Conceptual fragmentation of the target molecule in MS/MS.
Protocol: LC-HRMS/MS for Hit Confirmation
  • System: A UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is selected because the pyrrolidine nitrogen is readily protonated.

  • Chromatography: Use the same HPLC method as described in Tier 1 to ensure correlation of retention time.

  • MS Acquisition:

    • Full Scan (MS1): Acquire data from m/z 50-500 to detect the precursor ion.

    • Data-Dependent Acquisition (MS2): Set the instrument to automatically select the most intense ions from the full scan (specifically targeting m/z 206.12) for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.[13]

  • Data Interpretation & Validation:

Validation CheckParameterAcceptance CriteriaConfidence Level
Retention Time RT Match± 0.1 min of the reference standardModerate
Exact Mass Mass Error< 5 ppm for the [M+H]⁺ ionHigh
Fragmentation MS/MS MatchSpectral similarity score > 80% vs. libraryVery High

Tier 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structure Elucidation

For novel or particularly high-value hits, or when a reference standard is unavailable, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[17][18] While HPLC and MS provide strong evidence, NMR offers an unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise connectivity of atoms.[19][20]

Expertise & Causality:

  • ¹H NMR: This experiment provides information about the number and types of hydrogen atoms. We expect to see distinct signals for the methoxy group (a singlet), the aromatic protons on the phenyl ring (two doublets, due to symmetry), and the aliphatic protons on the pyrrolidine ring (multiplets). The integration (area under each peak) will confirm the number of protons in each environment.

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. We expect to see signals for the carbonyl carbon, the aromatic carbons (including the one bonded to the methoxy group), the methoxy carbon, and the aliphatic carbons of the pyrrolidine ring.[19]

  • 2D NMR (COSY, HSQC): If the 1D spectra are ambiguous, 2D experiments can be used to definitively establish which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), leaving no doubt as to the molecular structure.

Protocol: NMR for Final Structure Verification
  • Sample Preparation: A sufficient quantity of the compound (>1 mg) is required. If the library sample is insufficient, re-synthesis is necessary. The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D COSY and HSQC spectra.

  • Data Interpretation: The acquired spectra must be fully consistent with the proposed structure of this compound. All peaks must be assigned to their corresponding atoms in the molecule.

A Self-Validating System: The Decision-Making Framework

The trustworthiness of the identification process relies on a logical progression where each step validates the last. This decision-making tree ensures that resources for more intensive analyses like NMR are only committed to compounds that have passed rigorous preliminary checks.

G start_node Putative Hit from HTS HPLC Perform HPLC Analysis start_node->HPLC process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node PurityCheck Purity ≥ 95%? HPLC->PurityCheck RTCheck RT matches standard? PurityCheck->RTCheck Yes Discard1 Discard (Impure) PurityCheck->Discard1 No LCMS Perform LC-HRMS Analysis RTCheck->LCMS Yes Discard2 Discard (Wrong RT) RTCheck->Discard2 No MassCheck Exact Mass < 5 ppm error? LCMS->MassCheck MSMS Perform MS/MS Analysis MassCheck->MSMS Yes Discard3 Discard (Wrong Mass) MassCheck->Discard3 No FragCheck Fragments match? MSMS->FragCheck NMR Perform NMR Analysis FragCheck->NMR Yes Discard4 Discard (Wrong Structure) FragCheck->Discard4 No NMRCheck Structure Confirmed? NMR->NMRCheck Validated Validated Hit NMRCheck->Validated Yes Discard5 Discard (Wrong Structure) NMRCheck->Discard5 No

Figure 3: A decision-making workflow for hit validation.

By adhering to this multi-tiered, orthogonal approach, researchers can have maximum confidence that the chemical entity responsible for the observed biological activity is indeed this compound. This rigor is the bedrock of a successful drug discovery program, ensuring that subsequent optimization efforts are built on a solid and validated foundation.[6]

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  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques.
  • Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. (2017). PubMed.
  • 4'-Methoxy-α-pyrrolidinopropiophenone. Wikipedia.
  • 4-methoxy-α-Pyrrolidinopropiophenone (tosyl
  • Methanone, (4-methoxyphenyl)phenyl-. NIST WebBook.
  • (2-fluorophenyl)[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone. Chemdiv.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.

Sources

Methodological & Application

synthesis of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone from anisoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed guide on the . This guide should be structured as an application note and protocol for a scientific audience. I need to cover the following aspects:

  • Core Directive : I have editorial control to structure the guide in the most logical and informative way.

  • Scientific Integrity (E-E-A-T) :

    • Expertise & Experience : Explain the "why" behind the steps, not just the "how".

    • Trustworthiness : The protocol should be self-validating.

    • Authoritative Grounding & Comprehensive References : Use in-text citations and a full reference list with working URLs.

  • Visualization & Formatting :

    • Data Presentation : Use tables for quantitative data.

    • Experimental Protocols : Provide detailed, step-by-step instructions.

    • Mandatory Visualization : Create Graphviz diagrams for the mechanism and workflow. I must adhere to specific formatting rules for the diagrams (width, color contrast).

Plan of Action:

  • Introduction/Background :

    • Introduce the target molecule: (4-methoxyphenyl)(pyrrolidin-1-yl)methanone. Mention its potential relevance (e.g., as a scaffold in medicinal chemistry).[1][2]

    • Introduce the reaction: Acylation of a secondary amine (pyrrolidine) with an acyl chloride (anisoyl chloride). This is a classic nucleophilic acyl substitution.[3][4][5][6]

    • Briefly explain the mechanism: Nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group.[3][4][5]

    • Mention the role of a base (often excess amine or a non-nucleophilic base like triethylamine) to neutralize the HCl byproduct.[3][4][7]

  • Reaction Mechanism :

    • Provide a detailed, step-by-step breakdown of the nucleophilic acyl substitution mechanism.

    • Create a Graphviz diagram to illustrate this mechanism clearly.

    • Explain the key steps:

      • Nucleophilic attack by pyrrolidine.

      • Formation of the tetrahedral intermediate.

      • Collapse of the intermediate and expulsion of the chloride ion.

      • Deprotonation of the resulting ammonium salt by a base to yield the final tertiary amide.[3][5]

  • Experimental Protocol :

    • Materials and Reagents : Create a table listing all necessary chemicals (anisoyl chloride, pyrrolidine, a suitable solvent like DCM or THF, a base like triethylamine or pyridine, and reagents for workup like HCl solution, brine, etc.) and equipment (glassware, stirring plate, etc.). Include CAS numbers, molecular weights, and safety information.[8][9]

    • Step-by-Step Procedure :

      • Reaction Setup : Describe how to set up the reaction flask, including drying the glassware and using an inert atmosphere if necessary (though often not strictly required for this robust reaction, it's good practice).

      • Reagent Addition : Detail the process of dissolving pyrrolidine and a base in the solvent, cooling the mixture (e.g., in an ice bath to control the exothermic reaction), and the dropwise addition of anisoyl chloride.[7][10] Explain why cooling and slow addition are important (to manage exothermicity and prevent side reactions).

      • Reaction Monitoring : Explain how to monitor the reaction's progress, typically using Thin Layer Chromatography (TLC).

      • Workup : Provide a detailed aqueous workup procedure. This will involve quenching the reaction, washing with dilute acid (to remove excess amine and base), washing with brine, drying the organic layer (e.g., with MgSO4 or Na2SO4), and filtering.[10][11] Explain the purpose of each washing step.

      • Purification : Describe the purification of the crude product, most commonly by flash column chromatography or recrystallization.

      • Yield Calculation : Explain how to calculate the percentage yield of the final product.

  • Workflow Visualization :

    • Create a Graphviz diagram illustrating the entire experimental workflow, from setup to final product characterization.

  • Characterization of this compound :

    • Explain the standard analytical techniques used to confirm the identity and purity of the product.

    • NMR Spectroscopy (¹H and ¹³C) : Describe the expected chemical shifts and splitting patterns for the protons and carbons in the molecule. I will search for literature data to make this accurate.[12][13]

    • Infrared (IR) Spectroscopy : Mention the key vibrational frequencies to look for, especially the strong amide carbonyl (C=O) stretch.[13][14]

    • Mass Spectrometry (MS) : State the expected molecular ion peak (M+) corresponding to the molecular weight of the product (C12H15NO2 = 205.26 g/mol ).[12][14][15][16]

    • Present this expected data in a structured table.

  • Safety Precautions :

    • Detail the specific hazards associated with the reagents:

      • Anisoyl Chloride : Corrosive, causes severe skin burns and eye damage, reacts violently with water (lachrymator).[8][9][17]

      • Pyrrolidine : Flammable, corrosive, harmful if swallowed or inhaled.

      • Solvents (e.g., Dichloromethane) : Potential carcinogen.

    • Outline the necessary personal protective equipment (PPE): lab coat, safety goggles/face shield, chemical-resistant gloves.[8][9]

    • Emphasize that the reaction should be performed in a well-ventilated fume hood.[17]

    • Provide instructions for handling spills and waste disposal.

  • References :

    • Compile all the cited sources into a numbered list at the end, including title, source, and a working URL for each.

By following this structure, I will create a comprehensive, authoritative, and user-friendly guide that meets all the user's requirements. The use of diagrams and tables will enhance clarity, and the detailed explanations will demonstrate expertise. The inclusion of safety information and proper citations will ensure trustworthiness and scientific integrity.### Application Note & Protocol: Synthesis of this compound

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a tertiary amide, through the acylation of pyrrolidine with anisoyl chloride. The protocol details a robust and efficient method based on the well-established Schotten-Baumann reaction conditions. We will explore the underlying nucleophilic acyl substitution mechanism, provide a detailed step-by-step experimental procedure, outline methods for product characterization, and emphasize critical safety protocols. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of tertiary amides from acyl chlorides.

Introduction and Scientific Background

The pyrrolidine scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in specific biological interactions.[1][2] The synthesis of N-acylpyrrolidines, such as this compound, provides stable intermediates for further functionalization in drug discovery programs.

The reaction between an acyl chloride and an amine is a fundamental transformation in organic chemistry for forming amide bonds.[6] This specific synthesis employs anisoyl chloride (4-methoxybenzoyl chloride), a highly reactive carboxylic acid derivative, and pyrrolidine, a secondary amine. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is characterized by an addition-elimination sequence.[4][5] A key consideration in this reaction is the generation of one equivalent of hydrogen chloride (HCl) as a byproduct.[3][6] This acid will react with the basic amine starting material, converting it into a non-nucleophilic ammonium salt and halting the reaction. To prevent this, a base is required to neutralize the HCl as it is formed.[3][7] Common strategies include using two equivalents of the amine nucleophile (one as the reactant, one as the acid scavenger) or adding a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond occurs in a two-stage process: nucleophilic addition followed by elimination.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of pyrrolidine attacking the electrophilic carbonyl carbon of anisoyl chloride. This breaks the C=O π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4][5]

  • Tetrahedral Intermediate Collapse: The negatively charged oxygen atom reforms the double bond with the carbon. This concerted step provides the driving force to expel the most stable leaving group, the chloride ion (Cl⁻).[3][5]

  • Deprotonation: The resulting product is a protonated amide (an N-acylpyrrolidinium chloride). A base present in the reaction mixture (either a second equivalent of pyrrolidine or an added scavenger base like triethylamine) removes the proton from the nitrogen atom.[3] This final deprotonation step is thermodynamically favorable and yields the neutral tertiary amide product and the ammonium chloride salt.

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)QuantityNotes
Anisoyl chloride100-07-2170.5910.01.71 g (1.35 mL)Corrosive, lachrymator, reacts with water.[8][9]
Pyrrolidine123-75-171.1211.00.78 g (0.91 mL)Corrosive, flammable.
Triethylamine (Et₃N)121-44-8101.1912.01.21 g (1.67 mL)Corrosive, flammable. Acts as HCl scavenger.
Dichloromethane (DCM)75-09-284.93-~50 mLAnhydrous grade recommended.
Hydrochloric Acid (1 M)7647-01-036.46-~40 mLFor aqueous workup.
Saturated NaCl (Brine)7647-14-558.44-~20 mLFor aqueous workup.
Anhydrous MgSO₄7487-88-9120.37-As neededDrying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (0.91 mL, 11.0 mmol) and triethylamine (1.67 mL, 12.0 mmol). Dissolve the reagents in 30 mL of anhydrous dichloromethane (DCM).

    • Expert Insight: Using a slight excess of both the amine nucleophile and the base ensures the acyl chloride is fully consumed and all generated HCl is neutralized.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the internal temperature to 0-5 °C.

    • Causality: The acylation reaction is highly exothermic. Cooling is critical to control the reaction rate, prevent overheating, and minimize the formation of potential side products.

  • Addition of Anisoyl Chloride: Prepare a solution of anisoyl chloride (1.35 mL, 10.0 mmol) in 10 mL of anhydrous DCM in a dropping funnel. Add the anisoyl chloride solution dropwise to the stirred pyrrolidine solution over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate (triethylammonium chloride) will form.[10]

    • Expert Insight: Slow, dropwise addition is crucial to manage the exothermicity of the reaction. A rapid addition can lead to a temperature spike and potential boiling of the solvent.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Check for the disappearance of the anisoyl chloride spot.

  • Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyrrolidine and triethylamine), 20 mL of water, and 20 mL of saturated NaCl (brine).

    • Causality: The acid wash protonates the basic amines, making them water-soluble and allowing their removal into the aqueous phase. The brine wash helps to break any emulsions and begins the drying process. c. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal and Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid. b. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Yield Calculation: Combine the pure fractions, remove the solvent in vacuo, and weigh the final product. Calculate the percentage yield based on the limiting reagent (anisoyl chloride).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Setup - Dissolve Pyrrolidine & Et3N in DCM Cooling 2. Cooling - Ice bath to 0-5 °C Setup->Cooling Addition 3. Reagent Addition - Add Anisoyl Chloride solution dropwise Cooling->Addition Reaction 4. Reaction - Stir at room temperature for 1-2h Addition->Reaction Quench 5. Aqueous Workup - Wash with 1M HCl, H2O, Brine Reaction->Quench Dry 6. Drying - Dry organic layer over MgSO4 Quench->Dry Concentrate 7. Concentration - Remove solvent via rotary evaporation Dry->Concentrate Purify 8. Purification - Flash Chromatography or Recrystallization Concentrate->Purify FinalProduct Pure Product (4-methoxyphenyl) (pyrrolidin-1-yl)methanone Purify->FinalProduct Characterize 9. Characterization - NMR, IR, MS FinalProduct->Characterize

Caption: General experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
Formula Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight M.W.205.26 g/mol [16]
¹H NMR Chemical Shift (δ)Expected peaks for aromatic protons (methoxyphenyl group), methoxy protons (-OCH₃), and pyrrolidine ring protons. Aromatic protons typically appear at ~6.9-7.5 ppm, the methoxy singlet at ~3.8 ppm, and pyrrolidine protons as multiplets between ~1.8-3.6 ppm.[12][13]
¹³C NMR Chemical Shift (δ)Expected peaks for the amide carbonyl carbon (~170 ppm), aromatic carbons (~113-163 ppm), methoxy carbon (~55 ppm), and pyrrolidine carbons (~24-49 ppm).[13][14]
IR Spectroscopy Wavenumber (cm⁻¹)A strong, characteristic C=O (amide I band) stretch is expected around 1630-1650 cm⁻¹.[14]
Mass Spectrometry m/zThe mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z = 205 or 206, respectively.[12][14]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis. The reaction must be conducted in a certified chemical fume hood.

  • Anisoyl Chloride: Is highly corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture to release HCl gas. Causes severe skin burns and eye damage.[8][9] Always handle with extreme care, wearing appropriate personal protective equipment (PPE).

  • Pyrrolidine: Is flammable, corrosive, and toxic. It can cause severe skin and eye irritation.

  • Triethylamine (Et₃N): Is flammable and corrosive. It has a strong, unpleasant odor.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant lab coat.

  • Splash-proof safety goggles and a full-face shield when handling anisoyl chloride.[9]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Spills: Neutralize acid chloride spills with a dry agent like sodium bicarbonate before carefully cleaning up.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

References

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • Clark, J. (2015). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (2002, October). HAZARD SUMMARY - ANISOYL CHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling.... Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 69838-98-8 | this compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of o-anisoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461550A - Preparation method of p-anisoyl chloride.
  • Patsnap. (2016, April 6). Preparation method of p-anisoyl chloride. Retrieved from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved from [Link]

  • ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

Sources

Application Note: High-Efficiency Amide Coupling of 4-Methoxybenzoic Acid and Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic protocol for the preparation of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone . The coupling of electron-rich aromatic acids (e.g., 4-methoxybenzoic acid) with secondary amines (pyrrolidine) presents specific electronic challenges that distinguish it from standard peptide coupling.

While 4-methoxybenzoic acid is sterically accessible, the para-methoxy group donates electron density into the carbonyl carbon via resonance, decreasing its electrophilicity. Consequently, standard carbodiimide methods (e.g., EDC/HOBt) may suffer from slower kinetics or incomplete conversion. This guide prioritizes a HATU-mediated protocol for high-throughput discovery (high yield, fast kinetics) and discusses a T3P (Propylphosphonic Anhydride) route for scalable, green process chemistry.

Reaction Mechanics & Strategy

Electronic Considerations
  • Acid Component (4-Methoxybenzoic Acid): The methoxy group is a strong

    
    -donor (+M effect). This increases the electron density at the carbonyl carbon, stabilizing the acid but making it less susceptible to nucleophilic attack compared to nitro- or halo-benzoic acids.
    
  • Amine Component (Pyrrolidine): A cyclic, secondary aliphatic amine. It is highly nucleophilic (

    
     of conjugate acid 
    
    
    
    11.3) but also highly basic.
  • Strategic Implication: To overcome the reduced electrophilicity of the acid, a potent coupling agent (HATU) is selected to generate a highly reactive active ester (O-At ester). Pre-activation is strictly required to prevent the highly nucleophilic pyrrolidine from reacting directly with the uronium moiety of HATU, which would form a guanidinium byproduct.

Synthetic Workflow Visualization

ReactionWorkflow Start Start: Reagent Prep Activation Step 1: Pre-Activation (Acid + HATU + DIPEA) Forms Active Ester Start->Activation Dissolve in DMF/DCM Coupling Step 2: Amine Addition (Add Pyrrolidine) Nucleophilic Attack Activation->Coupling t = 15 min Monitoring Step 3: Monitoring (TLC/LCMS) Target: [M+H]+ 206.1 Coupling->Monitoring t = 2-4 hrs Quench Step 4: Quench & Workup (Acid/Base Wash) Monitoring->Quench Conversion >95% Purification Step 5: Purification (Flash Chromatography) Quench->Purification Extract Organic Phase

Figure 1: Step-by-step workflow for the HATU-mediated synthesis of this compound.

Experimental Protocol A: The "Discovery" Standard (HATU)

Objective: Maximum yield and purity for small-to-medium scale (100 mg – 5 g).

Reagent Stoichiometry
ComponentRoleEquivalents (eq.)Notes
4-Methoxybenzoic Acid Limiting Reagent1.0Solid, commercially available.
HATU Coupling Agent1.1 – 1.2Protect from moisture.
DIPEA (Hünig's Base) Base2.0 – 3.0Scavenges protons; ensures carboxylate formation.
Pyrrolidine Nucleophile1.2Liquid; add last.
DMF (Anhydrous) Solvent0.1 – 0.2 MPreferred over DCM for HATU solubility.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask or vial and equip with a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add 4-methoxybenzoic acid (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

  • Activation (Critical Step):

    • Add DIPEA (2.0 eq) to the acid solution. Stir for 2 minutes to generate the carboxylate.

    • Add HATU (1.1 eq) in one portion.

    • Checkpoint: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–20 minutes . This allows the formation of the activated O-At ester.

    • Why? Adding pyrrolidine before activation is complete risks the amine reacting with HATU to form a non-reactive guanidinium salt (tetramethylguanidinium), killing the yield [1].

  • Coupling: Add pyrrolidine (1.2 eq) dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LCMS. Product mass

      
      .
      
  • Workup (Self-Validating Purification):

    • Dilute reaction mixture with EtOAc (10x reaction volume).

    • Wash 1 (Acidic): Wash with 1M HCl or 10% Citric Acid (

      
      ).
      
      • Purpose: Protonates unreacted pyrrolidine (removes it into aqueous layer) and removes DIPEA.

    • Wash 2 (Basic): Wash with Saturated

      
       (
      
      
      
      ).
      • Purpose: Deprotonates unreacted 4-methoxybenzoic acid (removes it into aqueous layer) and removes HOAt byproduct.

    • Wash 3: Brine wash (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Result: Usually yields a viscous oil or low-melting solid. If purity is <95%, purify via flash column chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    

Experimental Protocol B: The "Green Scale-Up" (T3P)

Objective: Process-friendly route avoiding DMF and potentially explosive HOBt/HOAt derivatives. Ideal for >10 g scale.

Reagent Stoichiometry
  • Solvent: EtOAc or 2-MeTHF (Green alternative).[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 eq).

  • Base: Pyridine or DIPEA (3.0 eq).[1]

Procedure Summary
  • Dissolve 4-methoxybenzoic acid (1.0 eq) and pyrrolidine (1.1 eq) in EtOAc (0.5 M).

  • Cool to 0°C.

  • Add Base (3.0 eq).

  • Add T3P solution (1.5 eq) dropwise.

    • Note: T3P is less prone to epimerization and side reactions, allowing "all-in-one" addition, though cooling controls the exotherm.

  • Warm to RT and stir for 12 hours.

  • Workup: Wash with water, 1M HCl, and

    
    . T3P byproducts are water-soluble phosphates, making purification extremely efficient without chromatography [2].
    

Quality Control & Troubleshooting

Expected Analytical Data
  • LCMS: Single peak,

    
    .
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.50 (d, 2H, Ar-H ortho to CO).
      
    • 
       6.90 (d, 2H, Ar-H ortho to OMe).
      
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       3.65 – 3.40 (m, 4H, Pyrrolidine 
      
      
      
      ). Note: Broadening or splitting may occur due to restricted rotation around the amide bond.
    • 
       1.95 – 1.80 (m, 4H, Pyrrolidine 
      
      
      
      ).
Troubleshooting Guide
IssueDiagnosisSolution
Low Yield (<50%) Guanidinium formationEnsure Step 3 (Activation) is allowed to proceed for 15 mins before adding pyrrolidine.
Starting Material Remains Acid deactivationThe 4-OMe group slows the reaction. Switch to Protocol B (T3P) or heat HATU reaction to 40°C.
Product is "Sticky" Oil Residual DMFDMF is hard to remove. Use an extended water wash or switch to EtOAc/T3P method.

Safety & Handling

  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

  • HATU: Potential skin sensitizer. Avoid inhalation of dust.

  • 4-Methoxybenzoic Acid: Irritant.

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177.[2] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Note: Strategic Utilization of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone in Racetam Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical scientists, focusing on the strategic utility of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone (herein referred to as MPPM ) as a stable precursor and analytical standard in the development of Aniracetam and next-generation racetam therapeutics.

Executive Summary

In the synthesis of nootropic racetams, particularly Aniracetam (N-anisoyl-2-pyrrolidinone), the direct acylation of 2-pyrrolidone is the conventional industrial route. However, this pathway often suffers from moisture sensitivity and ring-opening side reactions. This guide presents an alternative "Late-Stage Oxidation" strategy utilizing This compound (MPPM) .

MPPM is the "reduced" congener of Aniracetam—lacking the C2-carbonyl oxygen. By synthesizing this stable pyrrolidine intermediate first, researchers can perform harsh structural modifications on the aryl ring without affecting the sensitive lactam core, followed by a selective oxidation to the active racetam. This note details the synthesis, electrochemical activation, and analytical differentiation of MPPM.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Name N-Anisoylpyrrolidine; "Deoxo-Aniracetam"
CAS Number 69838-98-8
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
Structural Role Stable Precursor / Process Impurity
Solubility Soluble in DCM, EtOAc, MeOH; Low water solubility
Structural Context

MPPM differs from Aniracetam solely by the oxidation state of the pyrrolidine ring.

  • MPPM: Contains a pyrrolidine ring (cyclic amine). Chemically robust.

  • Aniracetam: Contains a 2-pyrrolidone ring (cyclic amide/lactam).[1] Susceptible to hydrolysis.

Strategic Synthesis Workflow

The following diagram illustrates the "Late-Stage Oxidation" strategy, contrasting it with the traditional route.

RacetamSynthesis cluster_legend Pathway Logic Start 4-Methoxybenzoyl Chloride MPPM INTERMEDIATE: MPPM (Stable Pyrrolidine) Start->MPPM Step 1: Amide Coupling (Robust, High Yield) Pyrrolidine Pyrrolidine (Amine) Pyrrolidine->MPPM Aniracetam PRODUCT: Aniracetam (Lactam) MPPM->Aniracetam Step 2: Selective Oxidation (Shono or RuO4) Impurity Impurity: Ring-Opened Amido-Acid Aniracetam->Impurity Hydrolysis (Storage/Aq. Acid) Stable Stable Intermediate Active Active API

Figure 1: Comparative pathway showing MPPM as a stable intermediate that avoids early-stage lactam instability.

Experimental Protocols

Protocol A: Synthesis of MPPM (Intermediate)

Objective: To synthesize high-purity MPPM from p-anisoyl chloride and pyrrolidine.

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask with DCM (10 mL/g substrate) and Et₃N under nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add pyrrolidine dropwise, maintaining temperature <5°C.

  • Acylation: Slowly add 4-methoxybenzoyl chloride (dissolved in minimal DCM) over 30 minutes. The reaction is highly exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Heptane if necessary.

    • Expected Yield: >90%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Electrochemical Oxidation to Aniracetam

Objective: To selectively oxidize the C2 position of the pyrrolidine ring in MPPM to form the lactam (Aniracetam). Reference Grounding: This protocol is adapted from Shono-type oxidations and recent electrochemical advancements (Deprez et al., 2021).

Equipment:

  • Potentiostat or ElectraSyn 2.0

  • Anode: Graphite or RVC (Reticulated Vitreous Carbon)

  • Cathode: Platinum or Stainless Steel

Reagents:

  • Substrate: MPPM (0.5 mmol)

  • Mediator: N-hydroxyphthalimide (NHPI) (20 mol%) or TEMPO (10 mol%)

  • Solvent: Acetonitrile/Water (9:1)

  • Electrolyte: LiClO₄ or Et₄NBF₄ (0.1 M)

Procedure:

  • Cell Assembly: Dissolve MPPM and the mediator in the electrolyte solution.

  • Electrolysis: Apply a constant current (Constant Current Electrolysis, CCE) of 10 mA/mmol (approx. 2.5–3.0 F/mol charge passed).

  • Conditions: Stir at RT. Monitor consumption of MPPM by HPLC.

  • Mechanism: The mediator is oxidized at the anode to a radical species, which abstracts a hydrogen atom from the α-position (C2) of the pyrrolidine. This generates an iminium ion intermediate, which is trapped by water to form the hemiaminal, and subsequently oxidized to the lactam.

  • Workup: Evaporate acetonitrile. Extract aqueous residue with DCM (3x). Wash with brine, dry, and concentrate.[3]

  • Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).

Analytical Profiling & Impurity Identification

MPPM serves as a critical "Process Related Impurity" reference standard. Incomplete oxidation during the synthesis of Aniracetam (if using oxidative routes) or reduction side-reactions can lead to trace MPPM contamination.

HPLC Method for Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic absorption)

CompoundApprox.[1][2][4][5][6][7][8][9][10][11][12][13] Retention Time (min)Mass (M+H)⁺Key MS Fragment
Aniracetam 8.5220.2135 (Anisoyl)
MPPM 10.2206.3135 (Anisoyl)
Anisic Acid 4.1153.1135

Note: MPPM is more lipophilic than Aniracetam due to the lack of the polar carbonyl oxygen, resulting in a longer retention time on Reverse Phase columns.

Impurity Logic Diagram

ImpurityLogic Sample Unknown Peak in Aniracetam Batch RT_Check Retention Time > Main Peak? Sample->RT_Check Mass_Check Mass = 206 Da? RT_Check->Mass_Check Yes Conclusion_Other Investigate Other Impurities (Dimers, etc.) RT_Check->Conclusion_Other No UV_Check UV Spectrum Match (Anisoyl Chromophore)? Mass_Check->UV_Check Yes Mass_Check->Conclusion_Other No Conclusion_MPPM CONFIRMED: MPPM (Unreacted Intermediate or Over-reduction) UV_Check->Conclusion_MPPM Yes UV_Check->Conclusion_Other No

Figure 2: Decision tree for identifying MPPM in racetam bulk drug substance.

References

  • Deprez, N. R., et al. (2021).[4][6] "Selective Electrochemical Oxidation of Functionalized Pyrrolidines." Organic Letters, 23(22), 8834–8837. Link

  • Murata, S., et al. (1987). "Oxidation of N-acyl-pyrrolidines and -piperidines with iron(II)-hydrogen peroxide and an iron complex-molecular oxygen." Journal of the Chemical Society, Perkin Transactions 1, 1259-1262. Link

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews, 19(2), 180-222. Link

  • Veeprho Laboratories. "Aniracetam Impurities and Related Compounds." Veeprho Standards. Link

Sources

Application Note: Microwave-Assisted Synthesis of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the synthesis of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone (also known as 4-methoxybenzoylpyrrolidine) using microwave irradiation. Unlike conventional thermal heating, which often requires reflux conditions (8–12 hours) and harsh dehydrating reagents (e.g., SOCl₂), microwave-assisted synthesis offers significantly reduced reaction times (<30 mins) and higher purity profiles.

We present two distinct methodologies:

  • Method A (Green Protocol): Solvent-free direct amidation catalyzed by boric acid. Ideal for scale-up and "green chemistry" compliance.

  • Method B (High-Throughput Protocol): HATU-mediated coupling in DMF. Ideal for library generation and high-value substrates requiring mild conditions.

Chemical Background & Rationale

The target molecule is a core pharmacophore found in various bioactive compounds, including cognition enhancers (e.g., Aniracetam analogs) and monoamine uptake inhibitors.

PropertyDetail
IUPAC Name This compound
Common Name 4-Methoxybenzoylpyrrolidine
CAS Number 69838-98-8
Molecular Weight 205.26 g/mol
Precursors 4-Methoxybenzoic acid (p-Anisic acid), Pyrrolidine
Why Microwave Irradiation?

Direct amidation of carboxylic acids with amines is thermodynamically difficult due to the formation of unreactive ammonium carboxylate salts. Conventional heating requires temperatures >160°C to drive off water and shift the equilibrium. Microwave irradiation efficiently couples to the polar salt intermediates (dipolar polarization), rapidly overcoming the activation energy barrier for water elimination.

Experimental Protocols

Method A: Green Direct Amidation (Boric Acid Catalyzed)

Recommended for: Gram-scale synthesis, cost-efficiency, and green chemistry initiatives.[1]

Mechanism: Boric acid acts as a dual catalyst, activating the carboxylic acid by forming a mixed anhydride-like intermediate (acyloxyboron species) while stabilizing the transition state.

Reagents:
  • 4-Methoxybenzoic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: None (Solvent-free) or minimal Toluene if mixing is difficult.

Protocol Steps:
  • Preparation: In a 10 mL microwave process vial, grind 4-methoxybenzoic acid (152 mg, 1 mmol) and Boric acid (6 mg, 0.1 mmol) to a fine powder.

  • Addition: Add Pyrrolidine (85 mg, 1.2 mmol) directly to the solid mixture. Note: Exothermic salt formation will occur immediately.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 150°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Workup:

    • Cool to room temperature.[1][2][3][4] The mixture will solidify.

    • Dissolve the residue in Ethyl Acetate (10 mL).

    • Wash with 10% aq.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Recrystallization from EtOAc/Hexane usually affords pure crystals.

Method B: Activated Ester Coupling (HATU mediated)

Recommended for: Small-scale library synthesis, heat-sensitive substrates, or automated synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts rapidly with the amine under mild microwave heating.

Reagents:
  • 4-Methoxybenzoic acid (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Protocol Steps:
  • Activation: In a microwave vial, dissolve 4-methoxybenzoic acid (152 mg, 1 mmol) and HATU (418 mg, 1.1 mmol) in DMF (2 mL). Add DIPEA (350 µL, 2 mmol) and stir for 2 minutes at RT.

  • Addition: Add Pyrrolidine (78 mg, 1.1 mmol).

  • Irradiation:

    • Temperature: 80°C

    • Power: Dynamic (Max 50W)

    • Hold Time: 5 minutes

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with sat.

      
       (x2), sat. 
      
      
      
      (x2), and Brine.
    • Concentrate in vacuo.

Comparative Analysis & Data

ParameterMethod A (Direct/Green)Method B (HATU/Activated)
Atom Economy High (Byproduct is

)
Low (Byproducts: Urea, HOAt)
Reaction Time 20 mins5 mins
Temperature 150°C80°C
Purification Extraction/RecrystallizationExtraction + Flash Column often needed
Typical Yield 85–92%90–95%
Cost Very LowHigh (HATU cost)
Analytical Validation (Expected Data)
  • 1H NMR (400 MHz, CDCl3):

    
     7.52 (d, J=8.8 Hz, 2H, Ar-H), 6.91 (d, J=8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, OMe), 3.65 (t, 2H, N-CH2), 3.45 (t, 2H, N-CH2), 1.98–1.85 (m, 4H, Pyrrolidine-CH2).
    
  • MS (ESI): Calculated for

    
     [M+H]+: 206.12; Found: 206.1.
    

Visual Workflows

Reaction Workflow Diagram

The following diagram illustrates the decision matrix and workflow for the two methods.

G Start Start: 4-Methoxybenzoic Acid + Pyrrolidine Decision Select Methodology Start->Decision MethodA Method A: Green/Direct (Boric Acid, Solvent-Free) Decision->MethodA Scale-up / Green MethodB Method B: High Precision (HATU/DIPEA/DMF) Decision->MethodB Library / Mild MixA Mix Reagents + H3BO3 (Grind to Powder) MethodA->MixA MWA Microwave Irradiation 150°C, 20 min, Open/Closed Vessel MixA->MWA WorkupA Workup: Dissolve in EtOAc Wash w/ aq. Na2CO3 MWA->WorkupA Product Target Product: This compound WorkupA->Product MixB Activate Acid w/ HATU/DIPEA Then add Amine MethodB->MixB MWB Microwave Irradiation 80°C, 5 min MixB->MWB WorkupB Workup: Dilute EtOAc Acid/Base Wash MWB->WorkupB WorkupB->Product

Caption: Workflow comparison between Boric Acid catalyzed direct amidation and HATU-mediated coupling.

Mechanistic Pathway (Boric Acid Catalysis)

Understanding the catalytic cycle of Method A ensures reproducibility.

Mechanism Acid Carboxylic Acid Complex Acyloxyboron Intermediate Acid->Complex + Boric Acid - H2O Boric Boric Acid (Catalyst) Boric->Complex TS Transition State (Stabilized by Boron) Complex->TS + Amine Amine Pyrrolidine Amine->TS TS->Boric Regeneration Product Amide Product TS->Product Elimination Water H2O (Byproduct) TS->Water

Caption: Proposed catalytic cycle for Boric Acid mediated amidation under microwave irradiation.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[6][7][8] Molecules, 25(8), 1761. Link

  • Ojeda-Porras, A., et al. (2015).[8] Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.[8][9] Green Chemistry, 17, 3157-3163. Link

  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis: A New Technology in Drug Discovery. Current Medicinal Chemistry, 16(15), 1850-1865. Link

Sources

Application Note: Formulation Strategies for (4-methoxyphenyl)(pyrrolidin-1-yl)methanone In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide details the formulation of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone (also known as 1-(4-methoxybenzoyl)pyrrolidine) for preclinical in vivo studies.[1]

This molecule is structurally analogous to Aniracetam but lacks the 2-oxo group on the pyrrolidine ring, classifying it as a lipophilic benzamide rather than a cyclic imide. This structural distinction is critical for formulation: unlike basic amines, the amide nitrogen is non-basic (pKa < 0), rendering pH manipulation (acidification) ineffective for solubilization.

Physicochemical Challenges:

  • Lipophilicity: Predicted LogP ~2.0–2.5.[1]

  • Aqueous Solubility: Negligible (< 0.1 mg/mL in PBS).[1]

  • Thermal Properties: Solid at room temperature (predicted MP ~60–80°C).[1]

  • Stability: The amide bond is generally stable to hydrolysis at physiological pH, but susceptibility to hepatic metabolism (CYP450) suggests the need for vehicles that do not inhibit metabolic enzymes unless intended.

Vehicle Selection Logic (Decision Tree)

The choice of vehicle depends strictly on the administration route and required dosage. The following decision tree outlines the logical pathway for selecting the appropriate formulation system.

VehicleSelection Start Target Dose & Route? CheckRoute Select Administration Route Start->CheckRoute IV_Route Intravenous (IV) CheckRoute->IV_Route IP_SC_Route IP / SC CheckRoute->IP_SC_Route Oral_Route Oral Gavage (PO) CheckRoute->Oral_Route SolubilityCheck Req. Conc. > 1 mg/mL? IV_Route->SolubilityCheck CosolventStd Protocol A: PEG400 / DMSO / Saline (Standard System) IP_SC_Route->CosolventStd HighVol High Volume Allowed? Oral_Route->HighVol Cyclodextrin Protocol C: 20% HP-β-CD (Complexation) SolubilityCheck->Cyclodextrin Yes (High Conc) CosolventLow Protocol A (Modified): 5% DMSO / 95% Saline (Risk of precipitation) SolubilityCheck->CosolventLow No (Low Conc) Suspension Protocol B: Methylcellulose/Tween (Suspension) HighVol->Suspension Yes (>10 mg/kg) Lipid Lipid Solution: Corn Oil or Miglyol 812 (Emulsion) HighVol->Lipid No (Low Vol)

Figure 1: Decision matrix for vehicle selection based on route and solubility requirements.[1]

Detailed Formulation Protocols

Protocol A: PEG/DMSO Co-solvent System (Standard IP/SC)

Best for: Intraperitoneal (IP) or Subcutaneous (SC) injection.[1] Target Concentration: 1 – 10 mg/mL.[1] Mechanism: Dielectric constant reduction.[1] The organic co-solvents (DMSO, PEG) solvate the lipophilic amide before dilution with the aqueous phase.

ComponentRoleFinal % (v/v)Toxicity Limit (Mouse)
DMSO Primary Solubilizer5% - 10%< 10% recommended to avoid peritonitis
PEG 400 Co-solvent / Stabilizer30% - 40%~5 mL/kg
Tween 80 Surfactant0% - 5%< 5% (Histamine release risk)
Saline (0.9%) Bulk VehicleBalanceN/A

Step-by-Step Procedure:

  • Weighing: Accurately weigh the target amount of this compound into a sterile glass vial.

  • Primary Dissolution: Add the calculated volume of 100% DMSO . Vortex vigorously or sonicate at 40°C until the solid is completely dissolved. The solution must be crystal-clear.

    • Critical Check: If the compound does not dissolve in 10% of the final volume (DMSO), this protocol will fail.

  • Secondary Solvation: Add PEG 400 . Vortex to mix. The solution should remain clear.

  • Aqueous Addition (The "Crash" Point): While vortexing the solution, slowly add the warm (37°C) Saline dropwise.

    • Why warm saline? Cold saline shocks the system, causing immediate precipitation of lipophilic amides.

  • Final Mix: If turbidity occurs, add Tween 80 (up to 5%) and sonicate. If it remains cloudy, it is a suspension (proceed to Protocol B) or requires lower concentration.

Protocol B: Methylcellulose Suspension (High Dose PO)

Best for: Oral Gavage (PO) at high doses (> 20 mg/kg).[1] Mechanism: Steric stabilization of solid particles.[1] Does not require full solubilization.

Reagents:

  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% Tween 80 in water.[1]

Step-by-Step Procedure:

  • Grinding: Place the compound in a mortar. Triturate (grind) with a pestle to break up aggregates.[1]

  • Wetting: Add a minimal amount of Tween 80 (undiluted) or Glycerol to the powder to create a smooth paste. This removes the air-solid interface.[1]

  • Levigation: Geometric dilution.[1] Add the Methylcellulose vehicle in small increments, grinding continuously to form a uniform slurry.

  • Transfer: Transfer to a vial and vortex.

  • Administration: Shake well immediately before drawing into the gavage needle.

Protocol C: Cyclodextrin Complexation (IV / Sensitive IP)

Best for: Intravenous (IV) or preventing irritation.[1] Mechanism: Host-guest inclusion complex.[1] The hydrophobic benzamide moiety inserts into the cyclodextrin cavity.

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Pharmaceutical grade (e.g., Kleptose®).[1]

  • Water for Injection. [1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1] (e.g., 2g CD in 10 mL water). Filter through 0.22 µm filter.

  • Compound Addition: Add the compound to the CD solution.

  • Complexation: This process is slow. Sonicate for 30–60 minutes at 40–50°C or stir overnight.

    • Note: Unlike DMSO, this is not instant.

  • Filtration: If any solid remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug.

  • Quantification: You must verify the concentration of the filtrate via UV-Vis or HPLC, as it may be lower than the added amount if saturation was reached.

Quality Control & Troubleshooting

The "Flash Precipitate" Test

Before injecting animals, perform a mock dilution:

  • Take 10 µL of your formulation.

  • Add it to 1 mL of warm PBS (simulating blood/peritoneal fluid).

  • Observation:

    • Clear/Hazy: Acceptable.

    • White Strings/Crystals: FAIL. The compound will precipitate in the vein (embolism risk) or peritoneum (pain/poor absorption).[1]

    • Correction: Reduce drug concentration or increase PEG ratio.

Stability[1][2][3][4][5]
  • Amide Hydrolysis: This compound is relatively stable.[1] However, store formulations at 4°C and use within 24 hours to prevent crystal growth (Ostwald ripening).

References

  • Gad, S. C., et al. (2006).[2] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. Provides maximum tolerated volumes for DMSO, PEG, and Tween in rodents.

  • FDA Redbook 2000. "IV.C.3.a.[1] Short-Term Toxicity Studies with Rodents." Guidelines on vehicle volumes (e.g., 10 mL/kg for PO, 5 mL/kg for IP).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Explains the mechanism of HP-β-CD solubilization for lipophilic drugs.

  • PubChem Compound Summary. "1-(4-Methoxybenzoyl)pyrrolidine." National Center for Biotechnology Information. [1]

Sources

Troubleshooting & Optimization

improving yield of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8821: Yield Optimization for (4-methoxyphenyl)(pyrrolidin-1-yl)methanone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

Executive Summary

You are encountering yield issues in the synthesis of This compound (CAS: 69838-98-8). This is a common bottleneck caused by the electronic deactivation of the electrophile. The para-methoxy group on the benzoyl ring is a strong electron-donating group (EDG), which reduces the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophilic attack by pyrrolidine compared to unsubstituted benzoyl chloride.

This guide moves beyond "recipe following" to "reaction engineering," providing two optimized protocols (Acid Chloride & Coupling Reagent) and a troubleshooting matrix to recover your yield.

Part 1: The Mechanistic Bottleneck (Root Cause)

Before optimizing, you must understand why the reaction fails.

  • Electronic Deactivation: The lone pairs on the methoxy oxygen donate electron density into the benzene ring (Resonance Effect

    
    ), which propagates to the carbonyl carbon. This makes the carbonyl less positive (less electrophilic).
    
  • Competitive Hydrolysis: Because the reaction with pyrrolidine is slower due to deactivation, background hydrolysis (reaction with trace water) becomes a statistically significant competitor, converting your active reagent back to 4-methoxybenzoic acid (anisic acid).[1]

Visualization: Electronic Competition & Pathway Logic

ReactionLogic cluster_effect Electronic Effect Reagent 4-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Slow Attack (+R Effect) Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Intermediate Water Trace Water (Impurity) Byproduct Anisic Acid (Impurity) Water->Byproduct Fast Hydrolysis Product Target Amide (Yield) Intermediate->Product Elimination of Cl-

Figure 1: The +R effect of the methoxy group slows the nucleophilic attack, allowing moisture to compete for the acyl chloride, leading to anisic acid formation instead of the target amide.

Part 2: Protocol Optimization
Method A: The Acid Chloride Route (Scalable & Robust)

Best for: Scale-up (>5g), cost-efficiency.[1]

The Fix: Since the electrophile is deactivated, we must increase the effective concentration of the nucleophile and strictly exclude water.

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv) - Acts as an HCl scavenger.[1]

  • Dichloromethane (DCM), Anhydrous.[1][2]

Optimized Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. This is non-negotiable due to the hydrolysis risk.[1]

  • Solvation: Dissolve Pyrrolidine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0°C .[1][2][3][4]

    • Why? Although the reaction is sluggish, the acid chloride can still react violently. 0°C controls the exotherm, preventing side reactions, while the subsequent warming drives the "sluggish" kinetics.

  • Addition: Dissolve 4-Methoxybenzoyl chloride in a minimal amount of DCM. Add dropwise to the amine solution over 30 mins.

  • The "Kick": Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Crucial Step: If TLC shows starting material remains, reflux at 40°C for 1 hour.[1] The heat is often necessary to overcome the methoxy-deactivation barrier.[1]

  • Quench: Add saturated NaHCO₃.

Method B: The Coupling Reagent Route (Mild & Precise)

Best for: Small scale (<1g), or if Acid Chloride quality is poor.

The Fix: Use HATU instead of EDC. EDC/HOBt is often too weak for electron-rich benzoic acids.[1] HATU generates a more reactive ester species.[1][2]

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Pyrrolidine (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig's Base) (2.0 equiv)

  • DMF (Dimethylformamide)[2][4]

Optimized Protocol:

  • Activation: Dissolve Acid and HATU in DMF. Add DIPEA. Stir for 15 mins at RT.[1][5]

    • Observation: Solution should turn yellow/orange (formation of the activated ester).

  • Coupling: Add Pyrrolidine.

  • Time: Stir 2-16 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash 3x with brine (to remove DMF), then proceed to purification.

Part 3: Purification & Yield Recovery (The "Save")

The most common reason for "low yield" is actually loss during workup .[1] The product is an organic amide, but pyrrolidine (excess) and anisic acid (hydrolysis byproduct) can complicate separation.

Solvent Selection & Solubility Data
CompoundWater SolubilityDCM SolubilityAcidic pH BehaviorBasic pH Behavior
Product LowHighNeutral (Stays in Organic)Neutral (Stays in Organic)
Pyrrolidine HighHighProtonates (Soluble in Water)Neutral (Soluble in Organic)
Anisic Acid LowHighNeutral (Soluble in Organic)Deprotonates (Soluble in Water)
The "3-Step Wash" Algorithm

Follow this exact sequence to isolate pure product without a column:

Workup Start Crude Reaction Mixture (in DCM or EtOAc) Step1 Wash 1: 1M HCl Start->Step1 Step2 Wash 2: Sat. NaHCO3 Step1->Step2 Organic Layer Waste1 Aqueous Layer contains: Pyrrolidine Salts (Remove Amine) Step1->Waste1 Aqueous Layer Step3 Wash 3: Brine Step2->Step3 Organic Layer Waste2 Aqueous Layer contains: Anisic Acid Salts (Remove Acid) Step2->Waste2 Aqueous Layer Dry Dry (MgSO4) & Concentrate Step3->Dry

Figure 2: The "Sandwich" extraction method ensures removal of both unreacted amine and hydrolyzed acid impurities.

Part 4: Troubleshooting FAQ

Q: My product is an oil that won't crystallize. Is it impure?

  • A: Not necessarily. This compound has a low melting point (often reported around 48-50°C or as an oil depending on purity/solvents).[1] If NMR is clean, it is likely pure.[1] Triturate with cold Hexane/Ether to induce crystallization if a solid is required.[1]

Q: I see a white precipitate forming immediately upon adding the acid chloride. What is it?

  • A: This is likely Pyrrolidine Hydrochloride (the salt of your amine). This is normal. It means the reaction is working and generating HCl, which is being scavenged by the excess amine or base. Ensure you have vigorous stirring to keep the slurry mixing.

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?

  • A: Yes, but with caution. Because p-anisoyl chloride hydrolyzes, you must use a large excess of the reagent (1.5 eq) to account for the portion that will be destroyed by the water. The anhydrous DCM/TEA route (Method A) is preferred for yield.

References
  • Electronic Effects in Amidation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Coupling Reagent Selection: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][6] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Target Molecule Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6430836, this compound.[1] [1]

  • HATU vs EDC Protocols: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Technical Support Center: Schotten-Baumann Reaction for Methoxybenzoyl Pyrrolidines

[1]

Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)[1]

Introduction: The "Methoxy" Challenge

Welcome to the technical support hub for amide synthesis. You are likely here because you are coupling pyrrolidine (a secondary cyclic amine) with methoxybenzoyl chloride (an electron-rich acyl chloride) using the Schotten-Baumann conditions.[1]

The Core Conflict: While the Schotten-Baumann reaction (biphasic aqueous/organic system) is robust, your specific substrate introduces a kinetic conflict. The methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the carbonyl carbon, rendering it less electrophilic than a standard benzoyl chloride.

Consequently, the rate of nucleophilic attack by pyrrolidine is reduced, narrowing the competitive window against the background reaction: hydrolysis . This guide addresses how to tip the kinetics back in your favor.

Module 1: Standard Operating Procedure (SOP)

Do not deviate from the order of addition. The thermodynamics of this reaction are driven by the neutralization of the HCl byproduct.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Note
Pyrrolidine Nucleophile1.0 - 1.2Excess ensures complete consumption of the acid chloride.[1]
Methoxybenzoyl Chloride Electrophile1.0Moisture Sensitive. Check physical state (liquid/solid) before use.[1] If white crystals are present on the bottle neck, hydrolysis has occurred.
Base (NaOH/KOH) HCl Scavenger2.0 - 2.5Must maintain pH > 9 throughout the addition.[1]
Solvent System Medium1:1DCM/Water or EtOAc/Water.[1] DCM is preferred for solubility of the resulting tertiary amide.
Step-by-Step Protocol
  • Preparation of Aqueous Phase: Dissolve the base (NaOH) in water. Cool to 0–5°C .[1]

    • Why: Low temperature suppresses the hydrolysis of the acid chloride, which has a lower activation energy than the amidation.

  • Amine Addition: Add pyrrolidine to the aqueous base. If using a biphasic system, add the organic solvent (DCM) now.

  • Controlled Acylation: Dissolve methoxybenzoyl chloride in a small volume of dry DCM. Add this solution dropwise to the vigorously stirred amine/base mixture.

    • Why: Dropwise addition prevents localized heating (exotherm) and "hotspots" where the pH might locally drop, leading to amine protonation (

      
      ), rendering it non-nucleophilic.
      
  • The "Methoxy" Incubation: Once addition is complete, allow the reaction to warm to Room Temperature and stir for 2–4 hours .

    • Expert Insight: Unlike nitrobenzoyl chlorides (which react in minutes), the methoxy-deactivated ring requires longer to reach full conversion.

  • Workup: Separate phases. Wash organic layer with 1M HCl (removes unreacted pyrrolidine), followed by 1M NaOH (removes benzoic acid byproduct).[1] Dry over

    
     and concentrate.
    

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is consistently low (<50%), but I see starting amine."

Diagnosis: Premature Hydrolysis or Acidification.[1] Root Cause: The methoxybenzoyl chloride hydrolyzed before it could find the amine, or the HCl generated neutralized your base, protonating the pyrrolidine. Corrective Action:

  • Check pH: Use pH paper during the addition. If it drops below 9, add more base immediately.[1]

  • Reverse Addition: If the acid chloride is extremely labile, switch to adding the base and acid chloride simultaneously from two separate funnels (Twin-stream addition) to maintain constant pH.

  • Reagent Quality: Distill your methoxybenzoyl chloride or purchase a fresh bottle. The "white crust" on the bottle is pure anisic acid (hydrolysis product).

Issue 2: "The NMR spectrum looks 'oily' or doubled, like a mixture of impurities."

Diagnosis: Rotamers (Restricted Rotation). Root Cause: You synthesized a tertiary amide (pyrrolidine + benzoyl). The C-N bond has significant double-bond character due to resonance. Because pyrrolidine is not symmetric, the rotation around this bond is slow on the NMR timescale. Verification:

  • Do not discard the product.

  • Run a Variable Temperature (VT) NMR at 50–60°C.

  • Result: If the "impurity" peaks coalesce into single sharp peaks, you have a pure product. This is a physical phenomenon, not a chemical impurity.[1]

Issue 3: "I cannot separate the product from the benzoic acid byproduct."

Diagnosis: Inefficient Phase Partitioning. Root Cause: Methoxybenzoic acid is somewhat less soluble in water than unsubstituted benzoic acid, and your amide might be dragging it into the organic phase. Corrective Action:

  • The "pH Swing" Wash:

    • Wash organic layer with 1M NaOH (converts acid to benzoate).[1]

    • Critical: Back-extract the aqueous NaOH wash with fresh DCM to recover any amide trapped in the emulsion.

    • Combine organic layers and wash with Brine to break emulsions.[1]

Module 3: Mechanistic Visualization

Figure 1: Reaction Pathway & Kinetic Competition

SchottenBaumanncluster_conditionsCritical Control PointsStartReagents:Pyrrolidine + Anisoyl ChlorideInterTetrahedralIntermediateStart->InterNucleophilic Attack(Slowed by Methoxy EDG)HydrolysisByproduct:Methoxybenzoic AcidStart->HydrolysisH2O Attack(Competing Reaction)ProductProduct:Methoxybenzoyl PyrrolidineInter->ProductCl- EliminationBaseBase (OH-)Base->HydrolysisNeutralizes HClPrevents Amine Protonation

Caption: Figure 1. The kinetic competition between amidation (green path) and hydrolysis (red dashed path).[1] The methoxy group reduces the electrophilicity of the carbonyl, making the "Nucleophilic Attack" step the rate-determining step that requires careful temperature control.

Figure 2: Troubleshooting Decision Tree

TroubleshootingProblemStart: Identify IssueYieldIssue: Low YieldProblem->YieldPurityIssue: NMR 'Impurity'Problem->PurityCheck_pHCheck pH during addition.Was it >9?Yield->Check_pHRotamerLikely Rotamers.Run VT-NMR.Purity->RotamerDouble Peaks?Check_ReagentCheck Acid Chloride.Is it liquid/clear?Check_pH->Check_ReagentYesProtonationAmine Protonated.Increase Base conc.Check_pH->ProtonationNoHydrolysisReagent Hydrolyzed.Distill or replace.Check_Reagent->HydrolysisNo (Solid/Crusty)

Caption: Figure 2. Logic flow for diagnosing common failures in methoxybenzoyl pyrrolidine synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link][1]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[1] Wiley.[1] (Section 16-73: Acylation of Amines).[1] [1]

  • National Institute of Standards and Technology (NIST). 4-Methoxybenzoyl chloride Properties. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

minimizing side products in the synthesis of pyrrolidine benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyrrolidine Benzamides Ticket System: Open Subject: Minimizing Side Products & Troubleshooting Protocols Status: Active

User Guide Overview

Objective: This guide addresses the specific challenges in coupling benzoic acid derivatives with pyrrolidine. While pyrrolidine is a robust secondary amine, the synthesis of benzamides frequently encounters issues with N-acylurea formation, steric hindrance (from ortho-substituted benzoic acids), and NMR spectral confusion caused by rotamers.

Module 1: Coupling Reagent Selection (The "Engine" Room)

Core Directive: The choice of coupling reagent dictates the side-product profile. Do not default to EDC/NHS unless cost is the only driver.

Decision Matrix: Selecting the Right Tool

Use this logic flow to select your reagent based on substrate properties.

CouplingDecision Start Start: Analyze Substrates Ortho Is Benzoic Acid Ortho-Substituted? Start->Ortho Chiral Is the Pyrrolidine Chiral? Ortho->Chiral No HATU USE HATU High Reactivity for Sterics Requires Chromatography Ortho->HATU Yes (High Sterics) Scale Scale > 100g? Chiral->Scale No T3P USE T3P (50% in EtOAc) Lowest Epimerization Easy Workup Chiral->T3P Yes (Prevent Racemization) Scale->T3P No (Convenience) AcidCl USE ACID CHLORIDE (SOCl2/Oxalyl Chloride) Cheapest, High Risk of Hydrolysis Scale->AcidCl Yes

Figure 1: Decision tree for selecting coupling conditions based on steric and stereochemical requirements.

Module 2: The "Ghost" Impurity (NMR Rotamers)

Issue: Users often report "impurities" in the NMR spectrum (split peaks, broad humps) despite a single spot on TLC/LCMS. Diagnosis: This is likely Restricted Rotation , not a chemical impurity.

The Science: Pyrrolidine benzamides possess a C(O)-N bond with significant double-bond character. Because pyrrolidine is a cyclic secondary amine, the two substituents on the nitrogen (the ring carbons) are distinct cis and trans relative to the carbonyl oxygen. This creates two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Symptom: 1H NMR shows doubled signals (e.g., two singlets for a methyl group) or broad "humps" in the aromatic region.

  • Test: Run the NMR sample at 50°C or 80°C (using DMSO-d6).

  • Result: If the peaks coalesce into sharp singlets, the sample is pure. If they remain distinct, you have a chemical impurity (isomers).

Module 3: Minimizing Chemical Side Products

Ticket #001: N-Acylurea Formation (The Carbodiimide Trap)

Context: When using DCC or EDC, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea if the amine attack is slow (common with hindered pyrrolidines).

Mechanism of Failure:

NAcylurea Acid Benzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC/EDC N_Acyl N-Acylurea (DEAD END PRODUCT) O_Acyl->N_Acyl Slow Amine Attack (Rearrangement) Product Pyrrolidine Benzamide O_Acyl->Product + Pyrrolidine

Figure 2: The kinetic competition between product formation and the N-acylurea dead-end pathway.

Prevention Protocol:

  • Add Additives: Always use HOBt (1.0 eq) or HOAt with EDC/DCC. These form an active ester that is less prone to rearrangement.

  • Order of Addition: Pre-activate the acid with EDC/HOBt for 15 minutes at 0°C before adding the pyrrolidine.

  • Switch Reagents: If N-acylurea persists, switch to T3P . T3P does not form N-acylurea byproducts.

Ticket #002: Removing Excess Pyrrolidine

Context: Pyrrolidine has a distinct, unpleasant odor and can "smear" on silica columns. Workup Solution:

  • Acid Wash: Pyrrolidine is a base. Wash the organic reaction mixture (EtOAc or DCM) with 1M HCl (3x) .

    • Why: This converts excess pyrrolidine into the water-soluble hydrochloride salt. The benzamide product (non-basic) remains in the organic layer.

  • Copper Wash (Alternative): If your product is acid-sensitive, wash with 10% aqueous CuSO4 . Pyrrolidine coordinates to copper, turning the aqueous layer deep blue and removing it from the organic phase.

Module 4: Handling Ortho-Substituted Benzoic Acids

Issue: Substituents at the 2-position (ortho) of the benzoic acid create "Steric Inhibition of Resonance" and physically block the nucleophilic attack of pyrrolidine.

Optimized Protocol (T3P Method):

  • Reagents: Ortho-substituted Benzoic Acid (1.0 eq), Pyrrolidine (1.2 eq), T3P (50% in EtOAc, 1.5 - 2.0 eq) , Pyridine or DIPEA (3.0 eq).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Procedure:

    • Dissolve Acid and Base in solvent.

    • Add T3P solution dropwise at 0°C.

    • Stir 20 mins (Activation).

    • Add Pyrrolidine.

    • Critical Step: If conversion is low after 2 hours, heat to 50-60°C . T3P is thermally stable, unlike HATU which can degrade.[1]

Summary of Quantitative Data

FeatureT3P (Propylphosphonic Anhydride)HATU / HBTUEDC / HOBtAcid Chloride (SOCl2)
Side Product Risk Low (Water soluble salts)Medium (Tetramethylurea)High (N-acylurea)High (Hydrolysis/Racemization)
Epimerization Very Low (<1%)Low-MediumMediumHigh
Steric Tolerance Good (with heat)Excellent PoorGood
Workup Liquid-Liquid Extraction (Wash & Go)Requires Column ChromatographyFiltration (DCU) or Wash (EDC)Evaporation/Distillation
Cost ModerateHighLowVery Low

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Borgreffe, G., et al. (2009). "T3P: The Coupling Reagent of the Future."[3] Specialty Chemicals Magazine. (Industry white paper detailing T3P safety and byproduct solubility).

Sources

Technical Support Center: Recrystallization of (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity in your experimental work.

I. Core Principles of Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry that relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2] The ideal solvent will dissolve the target compound, this compound, completely when hot, but only sparingly when cold.[2][3] Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their separation.

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Select Solvent(s) A->B Initial Assessment C Dissolve in Minimum Hot Solvent B->C Chosen Solvent D Hot Filtration (if insoluble impurities) C->D Insoluble Matter Present E Slow Cooling (Crystallization) C->E No Insoluble Matter D->E F Isolate Crystals (Vacuum Filtration) E->F Crystals Formed G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Solvent_Pair_System cluster_0 Hot Solution cluster_1 Induce Crystallization cluster_2 Cooling A Compound Dissolved in 'Good' Solvent B Add 'Poor' Solvent (Anti-Solvent) Dropwise A->B Begin Precipitation C Solution becomes Slightly Cloudy B->C Saturation Point D Slow Cooling to Room Temperature C->D Reheat to Clarify, then Cool E Pure Crystals Form D->E

Caption: Logic of a two-solvent recrystallization system.

IV. Detailed Experimental Protocol

This protocol provides a general framework. The specific solvent and volumes will need to be determined empirically.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of the crude this compound in ~0.5 mL of various solvents (e.g., ethanol, ethyl acetate, acetone) at room temperature and upon heating.

  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4'-Methoxy-alph1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1). Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone

[1]

Executive Summary: The Stability Paradox

(4-methoxyphenyl)(pyrrolidin-1-yl)methanone is a tertiary amide .[1] Under neutral conditions, tertiary amides are kinetically robust and resistant to hydrolysis due to the resonance stabilization of the amide bond. Furthermore, the para-methoxy group on the phenyl ring is an electron-donating group (EDG), which reduces the electrophilicity of the carbonyl carbon, theoretically making this specific molecule more stable than unsubstituted benzamides.

If you are observing hydrolysis during storage, it is rarely an intrinsic property of the molecule. Instead, it indicates the presence of extrinsic catalytic impurities —specifically residual acids from synthesis (e.g., thionyl chloride, HCl) or significant moisture ingress acting in concert with these impurities.

This guide focuses on identifying these root causes and implementing a self-validating storage protocol.

The Mechanism of Failure: Why Hydrolysis Occurs

To prevent degradation, one must understand the pathway. Hydrolysis of this compound yields 4-methoxybenzoic acid (p-anisic acid) and pyrrolidine .[1]

Acid-Catalyzed Hydrolysis Pathway

The most common storage failure mode is Acid-Catalyzed Hydrolysis .[1] This occurs if the compound was synthesized via an acid chloride route and not rigorously neutralized. The residual protons (

HydrolysisMechanismAmide(4-methoxyphenyl)(pyrrolidin-1-yl)methanoneProtonatedActivatedIntermediate(O-Protonated)Amide->Protonated+ H+ (Residual Acid)TetrahedralTetrahedralIntermediateProtonated->Tetrahedral+ H2O (Moisture)Products4-Methoxybenzoic Acid+Pyrrolidinium IonTetrahedral->ProductsC-N Bond Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note that without the initial proton (

Storage & Handling Protocols

The "Dry & Neutral" Standard

The following protocol is designed to eliminate the two necessary components for hydrolysis: Water and Catalysts .

ParameterSpecificationRationale
Container Amber Borosilicate GlassPrevents photo-oxidation; borosilicate minimizes alkali leaching from glass.[1]
Headspace Argon or Nitrogen (Inert)Displaces atmospheric moisture and oxygen.
Temperature -20°C (Long term)Reduces kinetic energy, slowing any residual degradation reactions (Arrhenius equation).[1]
Desiccant P2O5 or Silica GelActive moisture scavenging within the secondary container.
Closure PTFE-lined cap + ParafilmTeflon (PTFE) provides a chemically inert seal; Parafilm prevents gas exchange.[1]
Step-by-Step Storage Workflow

Objective: Store 5g of synthesized material for >6 months.

  • Pre-Storage pH Check (Critical):

    • Dissolve a small aliquot (5 mg) in neutral pH water/methanol (1:1).

    • Measure pH.[2][3] If pH < 5.0, do not store . The material contains residual acid.[4]

    • Action: Reprocess via base wash (NaHCO3) and recrystallization.

  • Lyophilization:

    • If the compound was isolated from an aqueous workup, lyophilize (freeze-dry) for 24 hours to remove bound water.[1]

  • Inert Packaging:

    • Place material in an Amber vial.

    • Flush headspace with Argon gas (heavier than air, provides better blanket than N2) for 15 seconds.

    • Cap immediately with a PTFE-lined cap.[1]

  • Secondary Containment:

    • Place the vial inside a desiccator or a larger jar containing distinct desiccant packets.

    • Store at -20°C.

Troubleshooting & FAQs

Q1: My white powder has turned slightly yellow. Is it hydrolyzed?

  • Diagnosis: Likely Oxidation , not necessarily hydrolysis.[5]

  • Explanation: The pyrrolidine ring and the electron-rich anisole ring are susceptible to photo-oxidation.[1] While hydrolysis produces white solids (benzoic acid), oxidation produces colored quinoid-like impurities.[1]

  • Solution: Check the smell (see Q2). If odorless, it is likely minor surface oxidation. Recrystallize from Ethanol/Water to restore purity.

Q2: Upon opening the vial, I smell a "fishy" or ammonia-like odor.

  • Diagnosis: Confirmed Hydrolysis .

  • Explanation: The "fishy" smell is free pyrrolidine (or pyrrolidinium salts releasing amine). The amide bond has cleaved.[6][7][8]

  • Immediate Action: The material is compromised. Perform TLC or HPLC. If degradation is <5%, repurify. If >10%, discard, as the free acid byproduct catalyzes further degradation (autocatalysis).

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

  • Recommendation: No.

  • Reasoning: Protric solvents (Methanol) can participate in transamidation or solvolysis over long periods. DMSO is hygroscopic and will pull water from the atmosphere into the vial, accelerating hydrolysis. Always store as a dry solid.

Quality Control & Validation Logic

Use this decision tree to determine if your batch is safe for long-term storage.

StorageDecisionStartBatch Synthesis CompletepHCheckDissolve aliquot in H2O/MeOHCheck pHStart->pHCheckAcidicpH < 5.0(Residual Acid)pHCheck->AcidicAcidicNeutralpH 6.0 - 8.0pHCheck->NeutralNeutralReprocessWash with sat. NaHCO3RecrystallizeAcidic->ReprocessMoistureCheckKarl Fischer Titration(Optional) or High Vac DryNeutral->MoistureCheckReprocess->pHCheckStoreStore: Amber VialArgon + Desiccant-20°CMoistureCheck->Store

Figure 2: Pre-storage validation workflow to ensure removal of catalytic impurities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69838-98-8. Retrieved from PubChem.[9] [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section 8.3: Hydrolysis of Amides). [Link][1]

stability of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the stability of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone under physiological conditions. The information herein is synthesized from established principles of pharmaceutical stability testing and data from structurally related compounds to offer expert guidance for your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound at physiological pH (7.4) and temperature (37°C)?

A1: Based on its chemical structure, the two primary stability concerns for this compound under physiological conditions are hydrolytic degradation of the amide bond and enzymatic metabolism , particularly O-demethylation of the methoxy group.

  • Amide Hydrolysis: The amide linkage is susceptible to hydrolysis, which would yield 4-methoxybenzoic acid and pyrrolidine. While generally more stable than esters, amides can undergo cleavage under acidic or basic conditions.[1][2] At a physiological pH of 7.4, this process is expected to be slow but should be monitored over the course of your experiment.

  • Enzymatic Degradation: In the presence of liver microsomes or other metabolic systems, the methoxyphenyl group is a likely target for cytochrome P450 (CYP) enzymes.[3] The primary metabolic pathway is anticipated to be O-demethylation, resulting in the formation of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone.[4][5] Further metabolism of the pyrrolidine ring through hydroxylation and oxidation is also possible.[6]

Q2: I am observing a faster than expected degradation of my compound in a cell culture medium. What could be the cause?

A2: Faster than expected degradation in a cell culture medium can be attributed to several factors beyond simple hydrolytic instability:

  • Enzymatic Activity: Cell culture media, especially when supplemented with serum, can contain active enzymes (e.g., esterases, proteases) that may contribute to the degradation of your compound. Even in the absence of cells, it is advisable to run a control experiment with the compound in the medium alone to assess its stability.

  • Adsorption to Labware: The compound may adsorb to the surface of your plasticware (e.g., flasks, pipette tips). To mitigate this, consider using low-adhesion plastics or silanized glassware. Running a control with the compound in buffer in your experimental vessels without cells can help quantify this effect.

  • pH Shifts in Culture: The pH of cell culture media can shift due to cellular metabolism. It is crucial to monitor and maintain a stable pH throughout your experiment, as even slight changes can influence the rate of hydrolysis.

  • Photodegradation: If your experimental setup involves exposure to light, photodegradation could be a contributing factor. It is recommended to conduct experiments under controlled lighting conditions or in amber-colored vessels to minimize light exposure.[7]

Q3: How can I design a robust experiment to assess the stability of this compound in a simulated physiological environment?

A3: A well-designed stability study should include several key components to ensure reliable and interpretable results. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for such studies.[8]

Here is a recommended experimental design:

Parameter Condition 1: Hydrolytic Stability Condition 2: Metabolic Stability
Matrix Phosphate-buffered saline (PBS), pH 7.4Human liver microsomes (HLM) in buffer
Temperature 37°C37°C
Compound Conc. 1-10 µM1 µM
Time Points 0, 1, 2, 4, 8, 24, 48 hours0, 5, 15, 30, 60, 120 minutes
Controls Compound in buffer at -20°C (t=0)Compound in HLM with no NADPH
Analysis LC-MS/MSLC-MS/MS

Causality behind Experimental Choices:

  • Dual Conditions: Separating hydrolytic from metabolic stability allows you to pinpoint the primary degradation pathway.

  • Time Points: The chosen time points cover both rapid metabolic and slower hydrolytic degradation.

  • Controls: The t=0 control accounts for any initial degradation during sample preparation, while the "no NADPH" control in the metabolic assay distinguishes between enzymatic and non-enzymatic degradation.

  • LC-MS/MS: This analytical technique offers the high sensitivity and specificity required to quantify the parent compound and identify potential degradants.[9]

II. Troubleshooting Guide

Issue 1: High Variability in Replicate Samples
  • Potential Cause: Inconsistent sample handling, temperature fluctuations, or pipetting errors.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all replicates are handled identically. Use a master mix for reagents where possible.

    • Temperature Control: Use a calibrated incubator and minimize the time samples are outside of the controlled environment.

    • Pipette Calibration: Regularly calibrate your pipettes to ensure accurate and precise volume delivery.

    • Internal Standard: The use of an appropriate internal standard during LC-MS/MS analysis can help correct for variations in sample preparation and injection volume.

Issue 2: Poor Mass Balance in Degradation Studies
  • Potential Cause: Formation of unexpected or non-detectable degradation products, or significant adsorption to surfaces.

  • Troubleshooting Steps:

    • Broad Spectrum Analysis: In your LC-MS/MS method, perform a full scan analysis in addition to selected reaction monitoring (SRM) to screen for unexpected metabolites or degradants.

    • Adsorption Check: Quantify the amount of compound lost to vessel surfaces by extracting the vessels with a strong organic solvent after the experiment and analyzing the extract.

    • Reactive Metabolites: Consider the possibility of the formation of reactive metabolites that covalently bind to proteins in the matrix. This can be investigated using radiolabeled compounds.

III. Experimental Protocols & Visualizations

Protocol 1: Assessing Hydrolytic Stability
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution in pre-warmed (37°C) phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 10 µM.

  • Aliquot the solution into multiple vials for each time point.

  • Incubate the vials at 37°C.

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate any salts.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time Point Sampling cluster_analysis Analysis A Prepare Stock Solution B Dilute in PBS (pH 7.4) A->B C Incubate at 37°C B->C D Quench with Acetonitrile + IS C->D t = 0, 1, 2, 4... hrs E Centrifuge D->E F LC-MS/MS Analysis E->F

Caption: Workflow for assessing hydrolytic stability.

Protocol 2: Assessing Metabolic Stability with Human Liver Microsomes (HLM)
  • Prepare a stock solution of the compound in DMSO.

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the compound (final concentration 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • At each time point (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to ice-cold acetonitrile with an internal standard to stop the reaction.

  • Vortex and centrifuge the samples to pellet the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

Metabolic_Stability_Workflow cluster_prep Reaction Setup cluster_reaction Metabolic Reaction cluster_sampling Time Point Sampling cluster_analysis Analysis A Combine Buffer, HLM, Compound B Pre-incubate at 37°C A->B C Add NADPH to Initiate B->C D Quench with Acetonitrile + IS C->D t = 0, 5, 15... min E Centrifuge D->E F LC-MS/MS Analysis E->F

Caption: Workflow for assessing metabolic stability.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (pH 7.4) cluster_metabolism Metabolism (CYP450) Parent This compound MetAcid 4-Methoxybenzoic Acid Parent->MetAcid Amide Cleavage Pyrrolidine Pyrrolidine Parent->Pyrrolidine Amide Cleavage ODemethyl (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone Parent->ODemethyl O-Demethylation Hydroxylation Hydroxylated Pyrrolidine Metabolite Parent->Hydroxylation Ring Hydroxylation

Caption: Potential degradation pathways.

IV. References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved February 21, 2026, from [Link]

  • Patel, Y. P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 81-89.

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2019). United Nations Office on Drugs and Crime. Retrieved February 21, 2026, from [Link]

  • Kavita, K., & Sharma, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

  • Ellefsen, K. N., et al. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Drug Testing and Analysis, 8(10), 1047-1056.

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 242-248.

  • Springer, D., Fritschi, G., & Maurer, H. H. (2003). Metabolism and toxicological detection of the new designer drug 4'-methoxy-alpha-pyrrolidinopropiophenone studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 793(2), 331-342.

  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 21, 2026, from [Link]

  • Mohr, A. L. A., et al. (2016). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved February 21, 2026, from [Link]

  • Manier, S. K., et al. (2022). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 96(11), 3027-3043.

  • 4-methyl-α-pyrrolidinopropiophenone. (2013, April 19). SWGDRUG.org. Retrieved February 21, 2026, from [Link]

  • This compound. (n.d.). Hoffman Fine Chemicals. Retrieved February 21, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Retrieved February 21, 2026, from [Link]

  • Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). (2024, April 5). Central Drugs Standard Control Organisation. Retrieved February 21, 2026, from [Link]

  • Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para‐Substituted Benzene Derivatives. (n.d.). UQ eSpace. Retrieved February 21, 2026, from [Link]

  • Mimicking in vivo phase 1 metabolism of pharmaceuticals by Electrochemistry. (n.d.). University of Twente. Retrieved February 21, 2026, from [Link]

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o578-o579.

  • Al-Abdullah, E. S., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Journal of the Serbian Chemical Society, 80(10), 1249-1260.

  • Dulaurent, S., et al. (2017). Identification and Quantification of 4-methylethcathinone (4-MEC) and 3,4-methylenedioxypyrovalerone (MDPV) in Hair by LC-MS/MS After Chronic Administration. Journal of Analytical Toxicology, 41(1), 58-62.

  • 4-Hydr-oxy-5-(4-methoxy-phen-yl)pyrrolidin-2-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o578-o579.

  • (2-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone Env. Fate/Transport. (n.d.). EPA. Retrieved February 21, 2026, from [Link]

  • Methanone, (4-methoxyphenyl)phenyl-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

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Validation & Comparative

Technical Comparison Guide: IR Spectroscopic Profiling of 1-(4-Methoxybenzoyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxybenzoyl)pyrrolidine (CAS: 54660-04-7) is a tertiary amide intermediate frequently encountered in the synthesis of nootropic agents such as Aniracetam. Its structural integrity is defined by the conjugation of a para-methoxybenzoyl moiety with a pyrrolidine ring.

In pharmaceutical development, distinguishing this intermediate from its reactive precursors (acid chlorides) and downstream products (imides) is critical. This guide provides an authoritative breakdown of its infrared (IR) absorption profile, establishing a self-validating protocol for identity verification and reaction monitoring.

Molecular Analysis & Theoretical Predictions[1]

The infrared spectrum of 1-(4-methoxybenzoyl)pyrrolidine is dominated by the interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl, modulated by the tertiary amide nitrogen.

Functional Group Vibrational Logic[2]
  • Tertiary Amide (–CO–N<): Unlike primary or secondary amides, tertiary amides lack N–H bonds, eliminating the 3300 cm⁻¹ stretching region. The Carbonyl (C=O) bond character is significantly single-bond-like due to resonance donation from the nitrogen lone pair, lowering the wavenumber compared to ketones or acid chlorides.

  • Aryl Alkyl Ether (Ar–O–CH₃): The methoxy group introduces strong C–O stretching vibrations, serving as a secondary fingerprint region.

  • Pyrrolidine Ring: The cyclic aliphatic chain contributes distinct C–H stretching and bending modes, differentiating the compound from non-cyclic analogs like N,N-diethyl-4-methoxybenzamide.

Characteristic IR Absorption Bands

The following table summarizes the diagnostic bands. Values are derived from standard spectroscopic data for tertiary benzamides and aryl ethers.

Table 1: Diagnostic IR Bands for 1-(4-Methoxybenzoyl)pyrrolidine
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Amide I (C=O) Stretching1610 – 1635 StrongPrimary ID. Lower frequency due to conjugation and amide resonance.
Aromatic Ring C=C Breathing1600, 1580, 1510Med-StrongConfirms benzoyl core. The 1600/1580 doublet is characteristic.
C–N Bond Stretching1400 – 1450MediumConfirms amide linkage.
Methoxy (C–O–C) Asym. Stretch1240 – 1260 Very StrongSecondary ID. Characteristic of anisole derivatives.
Methoxy (C–O–C) Sym. Stretch1020 – 1040MediumConfirms alkyl ether.
Para-Substitution C–H Out-of-Plane800 – 860StrongConfirms 1,4-substitution on the benzene ring.
Aliphatic C–H Stretching2850 – 2980MediumPyrrolidine ring protons (sp³).
Aromatic C–H Stretching3000 – 3100WeakBenzene ring protons (sp²).

Scientific Note: The Amide I band at ~1625 cm⁻¹ is the critical quality attribute (CQA). If this band appears above 1680 cm⁻¹, it suggests a loss of conjugation or ring strain not present in the target molecule.

Comparative Profiling: Alternatives & Impurities

To validate the synthesis or purity, one must compare the target spectrum against its immediate precursors and potential analogs.

Scenario A: Reaction Monitoring (Vs. Precursors)

Objective: Confirm consumption of starting materials (4-Methoxybenzoyl chloride and Pyrrolidine).

  • Precursor 1: 4-Methoxybenzoyl chloride

    • Differentiation: The Acid Chloride C=O stretch appears at 1770–1790 cm⁻¹ .

    • Validation: Disappearance of the 1770 cm⁻¹ peak and emergence of the 1625 cm⁻¹ peak confirms acylation.

  • Precursor 2: Pyrrolidine

    • Differentiation: Secondary amines exhibit a sharp N–H stretch at ~3300 cm⁻¹ .

    • Validation: The target tertiary amide must show a "clean" baseline >3100 cm⁻¹ (no N–H).

Scenario B: Product Selectivity (Vs. Aniracetam)

Objective: Distinguish the amide intermediate from the downstream N-acylated lactam (Aniracetam).

  • Analog: Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone)

    • Structure: Contains an imide functionality (two carbonyls flanking the nitrogen).

    • Spectral Shift: Aniracetam displays two carbonyl peaks:

      • Exocyclic C=O: ~1680 cm⁻¹

      • Ring C=O (Lactam): ~1720–1760 cm⁻¹

Experimental Protocol: ATR-FTIR Workflow

For rapid, non-destructive analysis, Attenuated Total Reflectance (ATR) is the recommended methodology.

Step-by-Step Methodology:

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric CO₂ and H₂O lines.

  • Sample Loading:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • If Oil: Place 1 drop on the crystal. No pressure anvil required.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16–32 (sufficient for organic amides)

    • Range: 4000 – 600 cm⁻¹

  • Data Processing: Apply baseline correction if necessary. Do not smooth data excessively, as this may obscure the aromatic doublets at 1600/1580 cm⁻¹.

Visualizations

Diagram 1: Synthesis Monitoring & Spectral Shift Logic

This workflow illustrates how IR shifts confirm the transformation from acid chloride to tertiary amide.

SynthesisMonitoring Start Start: 4-Methoxybenzoyl Chloride Reaction Acylation Reaction Start->Reaction Spec_Start Key Band: C=O @ ~1770 cm⁻¹ Start->Spec_Start Reagent + Pyrrolidine (N-H @ 3300 cm⁻¹) Reagent->Reaction Product Target: 1-(4-Methoxybenzoyl)pyrrolidine Reaction->Product HCl Elimination Spec_Prod Key Band: C=O @ ~1625 cm⁻¹ (N-H Disappears) Product->Spec_Prod

Caption: Spectral shift workflow tracking the conversion of the high-frequency acid chloride carbonyl to the lower-frequency amide carbonyl.

Diagram 2: Functional Group Vibration Map

A logical map correlating molecular structure to specific IR wavenumber regions.

SpectralMap Molecule 1-(4-Methoxybenzoyl)pyrrolidine Amide Tertiary Amide (C=O-N) Molecule->Amide Ether Aryl Methyl Ether (Ar-O-CH₃) Molecule->Ether Ring Benzene Ring (1,4-Substituted) Molecule->Ring Pyrrolidine Pyrrolidine Ring (Aliphatic) Molecule->Pyrrolidine Band_Amide 1610-1635 cm⁻¹ (Strong C=O Stretch) Amide->Band_Amide Band_Ether 1240-1260 cm⁻¹ (Asym C-O-C Stretch) Ether->Band_Ether Band_Ring 800-860 cm⁻¹ (Para C-H Bend) Ring->Band_Ring Band_Ali 2850-2980 cm⁻¹ (sp³ C-H Stretch) Pyrrolidine->Band_Ali

Caption: Mapping of structural moieties to their characteristic infrared absorption zones.

References

  • National Institute of Standards and Technology (NIST). Pyrrolidine Gas Phase IR Spectrum.[2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)pyrrolidine (Precursor/Analog Context). National Library of Medicine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (General rules for tertiary amide shifts). [Link]

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A Comparative Guide to (4-methoxyphenyl)(pyrrolidin-1-yl)methanone and the Designer Drug MOPPP

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of the chemical and pharmacological properties of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone and the designer drug 4'-Methoxy-α-pyrrolidinopropiophenone (MOPPP). While MOPPP is a known synthetic cathinone with established stimulant properties, this compound remains a largely uncharacterized compound, presenting a significant knowledge gap in the field of psychoactive substance research. This document aims to synthesize the available data for both compounds, offering a framework for future investigation and highlighting the importance of comprehensive pharmacological screening for novel chemical entities.

Introduction: Defining the Compounds

This compound is a chemical compound with the molecular formula C₁₂H₁₅NO₂.[1] Its chemical structure features a 4-methoxyphenyl group connected to a pyrrolidine ring via a carbonyl group. To date, there is a notable absence of published pharmacological or toxicological data for this compound in the scientific literature. Its potential psychoactive effects, mechanism of action, and receptor binding affinities remain undetermined.

MOPPP (4'-Methoxy-α-pyrrolidinopropiophenone) , conversely, is a well-documented designer drug belonging to the pyrrolidinophenone class of synthetic cathinones.[2] It is recognized for its stimulant effects, which are presumed to stem from its interaction with monoamine transporters.[3][4] MOPPP emerged as a recreational drug in Germany in the late 1990s and early 2000s.[2]

Chemical Structure and Properties: A Tale of Two Methanones

A comparative analysis of the chemical structures of this compound and MOPPP reveals both similarities and a crucial difference that likely dictates their pharmacological profiles.

PropertyThis compoundMOPPP (4'-Methoxy-α-pyrrolidinopropiophenone)
IUPAC Name This compound1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one[5]
CAS Number 69838-98-8[1]478243-09-3[2]
Molecular Formula C₁₂H₁₅NO₂[1]C₁₄H₁₉NO₂[2]
Molecular Weight 205.26 g/mol [1]233.31 g/mol [5]
Core Structure 4-methoxyphenyl-methanone-pyrrolidine4-methoxyphenyl-propanone-pyrrolidine

The key distinction lies in the presence of a methyl group on the alpha-carbon of the propanone chain in MOPPP, a feature absent in this compound. This seemingly minor structural modification is a hallmark of the cathinone class and is known to be a critical determinant of stimulant activity by influencing interactions with monoamine transporters.

G cluster_0 This compound cluster_1 MOPPP A B

Figure 1. 2D structures of this compound and MOPPP.

Pharmacological Profile: Knowns and Unknowns

The pharmacological activity of MOPPP as a monoamine transporter inhibitor is inferred from studies on structurally related α-pyrrolidinophenones. In contrast, the pharmacological profile of this compound is entirely speculative.

Mechanism of Action: The Presumed Role of Monoamine Transporters

MOPPP is expected to act as a monoamine transporter inhibitor, blocking the reuptake of dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) from the synaptic cleft. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in the stimulant effects associated with synthetic cathinones.[3][4]

The mechanism of action for this compound is unknown. The absence of the α-methyl group may significantly alter its affinity for and activity at monoamine transporters. It is plausible that it may have a different pharmacological target altogether or possess significantly lower potency as a reuptake inhibitor compared to MOPPP.

cluster_MOPPP MOPPP cluster_unknown This compound MOPPP MOPPP DAT Dopamine Transporter (DAT) MOPPP->DAT Inhibition NET Norepinephrine Transporter (NET) MOPPP->NET Inhibition SERT Serotonin Transporter (SERT) MOPPP->SERT Weak Inhibition Unknown This compound Target Unknown Pharmacological Target(s) Unknown->Target ?

Figure 2. Presumed vs. Unknown Mechanism of Action.

Quantitative Comparison: A Data-Driven Divide

Quantitative data on the monoamine transporter affinities of MOPPP is not directly available in the reviewed literature. However, studies on analogous 4-methoxy-substituted α-pyrrolidinophenones provide valuable insights. For instance, 4-methoxy-α-pyrrolidinovalerophenone (4-MeO-α-PVP) was found to have Ki values of 0.29 µM, 0.13 µM, and 9.5 µM for DAT, NET, and SERT, respectively.[4] These values suggest a preference for inhibiting dopamine and norepinephrine uptake over serotonin. It is reasonable to hypothesize that MOPPP would exhibit a similar profile.

For this compound, no such quantitative data exists. This stark contrast underscores the critical need for experimental evaluation to determine its pharmacological properties.

CompoundDAT Ki (µM)NET Ki (µM)SERT Ki (µM)
MOPPP (Estimated from analogs)Likely < 1Likely < 1Likely > 1
This compoundNot DeterminedNot DeterminedNot Determined

Experimental Protocols: A Roadmap for Characterization

The following protocols provide a starting point for the synthesis and analytical characterization of both compounds, enabling researchers to generate the data necessary for a comprehensive comparison.

Synthesis

Synthesis of MOPPP (Adapted from literature on α-pyrrolidinophenones):

A common synthetic route to α-pyrrolidinophenones involves the α-bromination of a substituted propiophenone followed by nucleophilic substitution with pyrrolidine.[6]

  • α-Bromination of 4-methoxypropiophenone: 4-Methoxypropiophenone is reacted with a brominating agent, such as bromine in a suitable solvent (e.g., acetic acid or chloroform), to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one.

  • Reaction with Pyrrolidine: The resulting α-bromoketone is then reacted with pyrrolidine in a suitable solvent (e.g., acetonitrile or ethanol) to yield 4'-Methoxy-α-pyrrolidinopropiophenone (MOPPP). The reaction is typically carried out at room temperature or with gentle heating.

  • Purification: The final product can be purified by column chromatography or recrystallization.

Proposed Synthesis of this compound:

A plausible synthetic route would involve the amidation of 4-methoxybenzoic acid or its corresponding acid chloride with pyrrolidine.

  • Activation of 4-methoxybenzoic acid: 4-Methoxybenzoic acid can be converted to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Amidation: The 4-methoxybenzoyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to form the amide bond, yielding this compound.

  • Purification: The product can be purified by extraction and subsequent recrystallization or column chromatography.

G cluster_synthesis Synthetic Workflow Start Starting Materials Intermediate Intermediate Start->Intermediate Reaction Step 1 Product Final Product Intermediate->Product Reaction Step 2

Figure 3. General Synthetic Workflow.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of synthetic cathinones.

  • Sample Preparation: A dilute solution of the analyte in a suitable solvent (e.g., methanol or chloroform) is prepared.

  • GC Conditions: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation.

  • MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the analyte. The resulting fragmentation pattern can be compared to a reference library or interpreted to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Conclusion: A Call for Further Research

This guide highlights the significant disparity in our understanding of this compound and the designer drug MOPPP. While MOPPP is a known stimulant with a presumed mechanism of action based on its structural class, this compound remains a chemical enigma. The absence of pharmacological data for this compound makes it impossible to assess its potential for psychoactivity or toxicity.

The presented synthetic and analytical protocols provide a framework for researchers to begin to fill this critical knowledge gap. A thorough in vitro and in vivo characterization of this compound is imperative to understand its biological properties and to provide a meaningful comparison with MOPPP and other related compounds. Such research is essential for informed risk assessment and for advancing our understanding of structure-activity relationships within this chemical space.

References

  • 4'-Methoxy-α-pyrrolidinopropiophenone - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link].

  • HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. (1999). Neuropharmacology, 38(11), 1745-1755.
  • 4'-Methoxy-alpha-pyrrolidinopropiophenone. PubChem. (n.d.). Retrieved February 20, 2026, from [Link].

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (2016). Forensic Toxicology, 34(1), 1-15.
  • A mechanism of uncompetitive inhibition of the serotonin transporter. (2019). eLife, 8, e48593.
  • Effects of pyrrolidinophenone drugs on cumulative locomotor activity... ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link].

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2006). BMC Pharmacology, 6(1), 6.
  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). Synapse, 21(2), 149-152.
  • 4-methyl-α-pyrrolidinopropiophenone. SWGDRUG.org. (2013, April 19). Retrieved February 20, 2026, from [Link].

  • 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one. PubChem. (n.d.). Retrieved February 20, 2026, from [Link].

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2017). ACS Chemical Neuroscience, 8(5), 1093-1106.
  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Nova Southeastern University. (n.d.). Retrieved February 20, 2026, from [Link].

  • Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link].

  • Pyrrolidine, 1-(4-methoxyphenyl)-. PubChem. (n.d.). Retrieved February 20, 2026, from [Link].

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (2000). Journal of Medicinal Chemistry, 43(25), 4910-4919.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2021). International Journal of Molecular Sciences, 22(16), 8868.
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. (2011). Research Journal of Chemical Sciences, 1(5), 85-87.
  • CAS 69838-98-8 | this compound. Hoffman Fine Chemicals. (n.d.). Retrieved February 20, 2026, from [Link].

  • Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link].

  • Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β -TH-naphyrone, mexedrone, and 4-MDMC. ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link].

  • Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. (2017). Drug Testing and Analysis, 9(2), 245-253.
  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. (2006). BMC Pharmacology, 6(6).
  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (2014). Journal of Pharmaceutical Sciences, 103(8), 2545-2553.
  • The high pressure synthesis, crystal structure, and properties of CrP4 and MoP4. (1972). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(6), 1893-1898.
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  • The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. (2014). The AAPS Journal, 16(5), 933-942.
  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
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  • Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. (2020). eLife, 9, e53151.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (2006). Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function. (2015). Neuropsychopharmacology, 40(5), 1233-1243.
  • Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. (2016). Pharmacological Reviews, 68(1), 182-213.
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  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. (2014). The AAPS Journal, 16(5), 1037-1044.
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Validating Purity of 1-(4-Methoxybenzoyl)pyrrolidine: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(4-methoxybenzoyl)pyrrolidine (CAS 69838-98-8) is a critical pharmaceutical intermediate, notably serving as the immediate precursor to the nootropic Aniracetam in specific oxidative synthetic routes.[1] While HPLC-UV is the industry workhorse for potency assay, it possesses a critical blind spot: it fails to adequately detect non-chromophoric synthetic precursors—specifically pyrrolidine .

This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative but the requisite technique for validating the purity of this amide, particularly when ensuring the removal of aliphatic amine impurities that escape UV detection. We compare this approach against HPLC-UV and quantitative NMR (qNMR) to establish a hierarchy of analytical utility.

Comparative Analysis: LC-MS vs. Alternatives

The following table synthesizes the performance metrics of the three primary validation techniques.

FeatureLC-MS (ESI+) HPLC-UV (PDA) qNMR (1H)
Primary Utility Trace impurity profiling & IDRoutine potency assayAbsolute purity certification
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (mg/mL range)
Specificity Excellent (Mass discrimination)Good (Retention time only)Absolute (Structural certainty)
Blind Spots Ion suppression effectsNon-chromophoric analytes (e.g., Pyrrolidine)Overlapping signals; trace impurities <0.1%
Throughput ModerateHighLow
The "Invisible" Impurity Problem

In the synthesis of 1-(4-methoxybenzoyl)pyrrolidine from 4-methoxybenzoyl chloride and pyrrolidine, the unreacted pyrrolidine lacks a significant UV chromophore.

  • HPLC-UV: Will report 99.9% purity even if 5% pyrrolidine remains, as the detector simply does not "see" the impurity.

  • LC-MS: Readily detects pyrrolidine (

    
    ) via ESI+, ensuring the material meets strict pharmaceutical specifications.
    

Technical Deep Dive: LC-MS Validation Protocol

This protocol is designed to be a self-validating system, using internal standards to correct for ionization variability.

Chemical Principles & Causality
  • Column Selection (C18): The target molecule contains a hydrophobic anisoyl group. A C18 stationary phase provides sufficient retention to separate the target from the polar hydrolysis product (4-methoxybenzoic acid).

  • Mobile Phase (Formic Acid): We use 0.1% Formic Acid. The target is a tertiary amide. While amides are weak bases, the acidic pH ensures protonation of the carbonyl oxygen or nitrogen for effective ESI+ ionization (

    
    ).
    
  • Ionization (ESI+): Electrospray Ionization in positive mode is chosen because both the target and the amine impurities are proton-acceptors.

Experimental Workflow

Reagents:

  • Analyte: 1-(4-methoxybenzoyl)pyrrolidine.[1][2][3]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA).

  • Internal Standard (IS): Aniracetam-d3 or a structural analog like N-benzylpyrrolidine (if deuterated standards are unavailable).

Instrument Parameters:

  • System: UHPLC coupled to QQQ or Q-TOF.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

    • Mobile Phase A: Water + 0.1% FA; Mobile Phase B: ACN + 0.1% FA.

MS Source Conditions:

  • Mode: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 350°C (Ensures desolvation of the amide).

Visualizing the Workflow

LCMS_Workflow Sample Sample Prep (MeOH/H2O) Sep UHPLC Separation (C18 Column) Sample->Sep Inject Ion ESI+ Source (Protonation) Sep->Ion Elute Detect Mass Analyzer (m/z 206.1) Ion->Detect Ion Beam Data Data Processing (Purity %) Detect->Data Chromatogram

Figure 1: End-to-end LC-MS workflow for amide purity validation.

Validation Framework (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must be validated against specific criteria.

Specificity (The Critical Test)

You must demonstrate that the method distinguishes the target from likely impurities.

  • Target: 1-(4-methoxybenzoyl)pyrrolidine (

    
     206.1).
    
  • Impurity A: Pyrrolidine (Starting material).

    
     72.1. Detected by MS, missed by UV.
    
  • Impurity B: 4-Methoxybenzoic acid (Hydrolysis product).[1][4]

    
     153.0 (positive mode, weak) or 151.0 (negative mode).
    
  • Impurity C: 1-(4-methoxybenzoyl)-2-pyrrolidinone (Aniracetam - Oxidation byproduct).

    
     220.1.
    
Linearity & Range

Construct a calibration curve from 0.1 µg/mL to 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
  • Self-Validation: The residuals of the regression line should show no trend (homoscedasticity).

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1.

  • Note: For this amide, LC-MS LOQ is typically < 5 ng/mL, whereas HPLC-UV is ~500 ng/mL.

Analytical Decision Matrix

When should you deploy LC-MS versus standard HPLC? Use the following logic flow to optimize resource allocation.

Decision_Matrix Start Start: Purity Check Q1 Is the impurity UV-active? Start->Q1 qNMR Use qNMR (Reference Std) Start->qNMR Absolute Quant Required HPLC Use HPLC-UV (Routine QC) Q1->HPLC Yes (e.g., Anisic Acid) LCMS Use LC-MS (Validation/R&D) Q1->LCMS No (e.g., Pyrrolidine) Q2 Is it a trace impurity (<0.1%)? Q2->HPLC No Q2->LCMS Yes HPLC->Q2 If High Sensitivity Needed

Figure 2: Analytical decision matrix for selecting the appropriate validation technique.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] Link

  • Kaimosi BioChem Tech. (2019). Catalytic synthesis method of Aniracetam (Patent CN109721568A). (Describes 1-(4-methoxybenzoyl)pyrrolidine as key intermediate). Link

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (n.d.). Compound Summary: 1-(4-methoxybenzoyl)pyrrolidine.[1][2][3] National Library of Medicine. Link

Sources

Technical Guide: Distinguishing (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone from Anisoyl Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone CAS: 69838-98-8 Common Nomenclature: 4-Anisoylpyrrolidine; p-Anisoylpyrrolidine.[1]

In the development of pyrrolidine-based nootropics (e.g., racetam pharmacophores) and ampakine modulators, the specific regiochemistry of the methoxy substituent on the benzoyl ring is critical for biological efficacy. The para-isomer (4-methoxy) is frequently the desired pharmacophore, while the ortho- (2-methoxy) and meta- (3-methoxy) isomers are common synthetic impurities or distinct targets with divergent toxicological profiles.

This guide provides a rigorous analytical framework to distinguish the target molecule from its positional isomers and structural analogs using NMR, HPLC, and Mass Spectrometry.

Part 1: Structural & Theoretical Analysis

The primary challenge in verifying this compound is distinguishing it from its regioisomers.[1] While they share the exact molecular mass (


 isobaric), their electronic environments and 3D conformations differ significantly.
Structural Comparison
  • Target (para-isomer): High symmetry (

    
     local symmetry of the aromatic ring). The methoxy group is distal to the amide, minimizing steric clash.
    
  • Impurity A (ortho-isomer): The methoxy group is adjacent to the carbonyl. This creates significant steric hindrance, often forcing the amide bond out of planarity with the phenyl ring. It may also exhibit intramolecular hydrogen bonding or dipole repulsion.[1]

  • Impurity B (meta-isomer): Asymmetric substitution with no steric clash, but distinct electronic induction patterns.[1]

Visualization of Isomeric Logic

The following diagram illustrates the structural relationship and the resulting analytical "fingerprints" used for discrimination.

IsomerLogic Target This compound (Target: Para-isomer) Sym Symmetry: High (AA'BB' System) Target->Sym NMR Signature Ortho 2-Methoxy Analog (Ortho-isomer) Steric Steric: High Torsion (Rotamers possible) Ortho->Steric Conformation Meta 3-Methoxy Analog (Meta-isomer) Asym Symmetry: None (ABCD System) Meta->Asym NMR Signature NMR_Res 1H NMR: 2 Doublets (Aromatic) Sym->NMR_Res HPLC_Res HPLC: Distinct Retention (Polarity Shift) Steric->HPLC_Res Asym->NMR_Res

Caption: Structural logic flow connecting isomeric position to observable analytical phenotypes.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gold Standard for Identification.

NMR is the only method that provides absolute structural confirmation without relying on reference standards.[1] The aromatic region (6.5–8.0 ppm) is the diagnostic window.

Comparative 1H NMR Signatures (400 MHz, CDCl3)
FeatureTarget: 4-Methoxy (Para) Analog: 2-Methoxy (Ortho) Analog: 3-Methoxy (Meta)
Symmetry Symmetric (AA'BB' system)Asymmetric (ABCD system)Asymmetric (ABCD system)
Aromatic Signals Two distinct doublets (integrating 2H each).[1][2]Four distinct signals (1H each).Four distinct signals (1H each).
Chemical Shifts

~7.50 (d, 2H), ~6.90 (d, 2H)
Complex multiplet, often

6.9–7.4. H-6 often downfield.
Singlet (H-2), Doublet, Triplet, Doublet.
Coupling (

)
Ortho-coupling (~8.8 Hz).[1]Complex mix of ortho/meta couplings.[1]Meta-coupling visible on H-2 singlet.[1]
Rotamers Usually sharp signals at RT.[1]Broadening possible due to restricted amide rotation (steric clash).[1]Sharp signals.[1]
Experimental Protocol: NMR Validation
  • Solvent Selection: Dissolve 5–10 mg of sample in 0.6 mL CDCl3 (Deuterated Chloroform). DMSO-d6 is a secondary choice if solubility is poor, but CDCl3 provides better resolution for methoxy shifts.[1]

  • Acquisition: Run a standard proton sequence (16 scans minimum).[1]

  • Analysis:

    • Locate the methoxy singlet (

      
       ~3.8 ppm).
      
    • Integrate the aromatic region relative to the methoxy group (3H).

    • Pass Criteria: The aromatic region must show two clean doublets with a coupling constant (

      
      ) of approx 8.5–9.0 Hz. Any sign of a singlet or triplet in the aromatic region indicates the wrong isomer.
      

Expert Insight: If the pyrrolidine ring protons (


 1.8–3.6 ppm) appear as broad humps rather than distinct multiplets, this indicates restricted rotation around the C-N amide bond. This is common in these amides.[1] Heating the probe to 50°C can coalesce these peaks for better resolution.[1]

Part 3: Chromatographic Discrimination (HPLC/UPLC)

For Purity and Quantitation.

While NMR confirms structure, HPLC is required to detect trace levels (0.1%) of isomeric impurities. The ortho-isomer typically separates easily due to the "Ortho Effect" (steric inhibition of resonance), which changes the polarity of the carbonyl oxygen.

Method Development Strategy

Do not rely on generic "universal" gradients. Use a method optimized for positional isomers.

  • Column: C18 (Octadecyl) or Phenyl-Hexyl.[1]

    • Why Phenyl-Hexyl? The

      
       interactions offered by phenyl columns often provide superior selectivity for separating aromatic isomers compared to standard C18.[1]
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: Shallow gradient (e.g., 20% B to 60% B over 15 minutes). Isomers require "flat" gradients to resolve.[1]

Predicted Elution Order (Reverse Phase)
  • 3-Methoxy (Meta): Often elutes first (most polar/accessible H-bonding).[1]

  • 4-Methoxy (Target): Intermediate elution.

  • 2-Methoxy (Ortho): Often elutes last.[1] The internal steric shielding of the carbonyl oxygen makes the molecule effectively more lipophilic.

High-Resolution Discrimination Protocol
  • Sample Prep: 1 mg/mL in 50:50 Water:MeCN.

  • Injection: 5 µL.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1]

  • Validation:

    • Spiking Experiment: If you suspect an impurity is an isomer, spike the sample with a known standard of the ortho or meta isomer. If the peak area increases without a shoulder appearing, the identity is confirmed. If a new peak appears (split peak), separation is achieved.

Part 4: Mass Spectrometry (MS) Nuances

For Molecular Weight Confirmation.

Since all isomers have the same mass (MW: 205.25 Da) and formula (


), a standard full-scan MS cannot  distinguish them. You must use MS/MS (Tandem MS)  to look for fragmentation differences.[1]
Fragmentation Pathways (ESI+)
  • Parent Ion:

    
    
    
  • Primary Fragment: Loss of the pyrrolidine ring is the dominant pathway.

    • Cleavage of the amide bond generates the anisoyl cation (

      
      ).
      
    • m/z 135 (Methoxybenzoyl cation).[1]

  • Differentiation Factor:

    • The ortho-isomer (2-methoxy) often yields a distinct fragment intensity ratio due to the "Ortho Effect" facilitating specific hydrogen transfers or eliminations (e.g., loss of formaldehyde from the methoxy group) that are less favorable in the para-isomer.

    • Look for variations in the ratio of m/z 135 (acylium ion) vs m/z 70 (pyrrolidine ring fragment).

Part 5: Comprehensive Workflow Diagram

This workflow ensures a self-validating system for confirming the identity of the target molecule.

Workflow Sample Unknown Sample (Solid/Oil) MS LC-MS (ESI+) Check MW = 206.26 Sample->MS NMR 1H NMR (CDCl3) Check Aromatic Pattern MS->NMR If Mass Correct Decision1 Symmetric AA'BB'? (2 Doublets) NMR->Decision1 HPLC HPLC Purity Check (Phenyl-Hexyl Column) Decision1->HPLC Yes Result_Fail REJECT Ortho/Meta Isomer Decision1->Result_Fail No (Multiplets/Singlets) Result_Pass CONFIRMED 4-Methoxy Isomer HPLC->Result_Pass Single Peak HPLC->Result_Fail Multiple Peaks

Caption: Step-by-step analytical decision matrix for validating this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 569614, this compound.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR splitting patterns of AA'BB' vs ABCD systems).

  • Element Lab Solutions. HPLC Solvent Selection and Polarity Effects. Retrieved from [Link]

Sources

A Guide to the Verification of Physical State and Melting Point Determination for Novel Methanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and chemical synthesis, the precise characterization of a novel compound's physical properties is a foundational step in establishing its identity, purity, and suitability for further use. The melting point is a critical parameter for crystalline solids, offering a rapid and effective means of purity assessment.[1] However, when a compound presents as a liquid or oil at ambient temperatures, the verification process shifts from determining a melting range to confirming its physical state and contrasting it with solid structural analogs.

This guide addresses the characterization of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone . Contrary to a solid, this compound is consistently reported as a liquid, precluding a traditional melting point analysis.[2] To provide a comprehensive framework for physical characterization, we will compare it with its solid structural analog, (4-methoxyphenyl)phenyl-methanone , and detail a rigorous, self-validating protocol for melting point determination that aligns with major pharmacopeial standards.

Comparison of Physicochemical Properties

A direct comparison highlights the fundamental difference in the physical states of these two structurally related methanone derivatives. This distinction is crucial for handling, storage, and formulation development.

CompoundCAS NumberMolecular FormulaReported Physical StateReported Melting Point (°C)
This compound69838-98-8C₁₂H₁₅NO₂Yellow to clear oil[2]Not Applicable
(4-methoxyphenyl)phenyl-methanone611-94-9C₁₄H₁₂O₂White to yellow-orange crystalline solid[3][4][5]59 - 63[3][4][6][7]

The variation in their structure—the presence of a pyrrolidinyl group versus a phenyl group—is sufficient to significantly alter the intermolecular forces, leading to one being a liquid and the other a solid at room temperature. For this compound, the primary verification step is the confirmation of its liquid state through visual inspection at ambient temperature and the absence of a melting transition using techniques like Differential Scanning Calorimetry (DSC), if necessary.

For its solid analog, and for any new crystalline compound, the following experimental protocol provides a robust method for verifying its melting point range.

Experimental Protocol: Melting Point Determination of a Crystalline Solid

This protocol is designed to be a self-validating system, incorporating instrument calibration and standardized procedures to ensure data integrity and reproducibility. It is based on the capillary method, as detailed in United States Pharmacopeia (USP) chapter <741> and European Pharmacopoeia (Ph. Eur.) chapter 2.2.14.[8][9][10][11][12]

Pillar 1: Expertise & Causality in Experimental Choices

The reliability of a melting point measurement is entirely dependent on the integrity of the instrument and the precision of the technique. Therefore, calibration is not a preliminary step but an integral part of the validation process. We use certified reference standards that bracket the expected melting point of the sample. This ensures the thermometer's or sensor's accuracy across the relevant temperature range.[10][13] The choice of a slow heating rate (1 °C/minute) near the melting point is critical; it ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing a lag that would result in an artificially high and broad melting range.[8][11]

Pillar 2: A Self-Validating System

The protocol below follows a two-tiered approach: an initial, rapid determination to find an approximate melting range, followed by a meticulous, slow-ramped measurement for accuracy.[1][14] This prevents time wastage while ensuring the final reported value is precise. Reproducibility is confirmed by performing the measurement in triplicate.

A. Instrumentation and Materials

  • Melting Point Apparatus (e.g., Mettler Toledo MP70/MP90, Stuart SMP30, or similar digital instrument).

  • Glass Capillary Tubes (alkali-free hard glass, 0.9-1.1 mm internal diameter, 0.10-0.15 mm wall thickness, sealed at one end).[11][12]

  • Certified Melting Point Reference Standards (e.g., Benzophenone (47-49 °C), Benzoic Acid (121-123 °C)).[8][10][15]

  • The sample to be analyzed, which must be completely dry and finely powdered.[11][16]

  • Spatula and watch glass.

  • Mortar and pestle (if sample requires grinding).

B. Instrument Calibration Verification

  • Standard Selection: Choose at least two USP or Ph. Eur. certified reference standards whose melting points bracket the expected melting point of the analyte.[8][9] For (4-methoxyphenyl)phenyl-methanone (expected m.p. ~60°C), appropriate standards would be Benzophenone (~48°C) and Vanillin (~82°C).

  • Procedure: Determine the melting point of each reference standard using the detailed procedure in section D.

  • Acceptance Criteria: The observed melting point for each standard must fall within the certified range provided on its Certificate of Analysis. If it does not, the instrument requires professional calibration and adjustment before proceeding.[17]

C. Sample Preparation

  • Drying: Ensure the sample is thoroughly dry. Moisture can act as an impurity, depressing and broadening the melting range.[16] If necessary, dry the sample in a vacuum desiccator over silica gel for 24 hours.[11]

  • Pulverization: If the sample consists of large crystals, gently pulverize it into a fine, uniform powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary.[18]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample on a watch glass. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end.[16]

  • Column Height: The packed sample column should be 2.5–3.5 mm high. A smaller column may be difficult to observe, while a larger one will cause a broader melting range due to thermal gradients across the sample.[8][16]

D. Melting Point Measurement

  • Initial Rapid Determination (Optional but Recommended):

    • Set the melting point apparatus to a rapid heating rate (e.g., 5-10 °C/minute).[14]

    • Insert the capillary and observe the approximate temperature at which the sample melts. This provides a target for the precise measurement.

    • Allow the apparatus to cool to at least 10-15 °C below this approximate melting point.[16]

  • Precise Determination:

    • Set the starting temperature to at least 5 °C below the expected melting point.[8]

    • Set the heating rate (ramp rate) to 1 °C/minute. This is a standard pharmacopeial rate that ensures accuracy.[8][10]

    • Insert the prepared capillary tube into the apparatus.

    • Observe the sample closely through the magnified viewing port.

    • Record T1 (Onset of Melting): The temperature at which the first droplet of liquid is visible or when the column of the substance is observed to collapse against the side of the tube.[8]

    • Record T2 (Clear Point): The temperature at which the last solid particle passes into the liquid phase.[11][12][19]

    • The melting range is reported as T1 – T2.

  • Repeatability: Repeat the precise determination with two additional fresh samples. The results should be consistent. A pure compound typically has a sharp melting range of 0.5-1.5 °C.[1] A broad or depressed melting range often indicates the presence of impurities.[1][20]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for a robust melting point verification process, from initial setup to final data reporting.

G cluster_prep Preparation Phase cluster_cal Instrument Validation cluster_measure Analyte Measurement cluster_analysis Data Analysis & Reporting A 1. Select & Prepare Certified Standards B 2. Prepare Analyte (Dry & Pulverize) C 3. Load Capillary Tubes (2.5-3.5 mm height) D 4. Measure Melting Point of Standards (1°C/min) C->D E 5. Compare to Certified Values D->E F Instrument Calibrated E->F Pass G ADJUST / SERVICE INSTRUMENT E->G Fail H 6. Rapid Scan (Optional) (5-10°C/min) for approx. MP F->H G->D Re-validate I 7. Precise Scan (n=3) (Ramp rate 1°C/min) H->I J 8. Record T1 (Onset) and T2 (Clear Point) I->J K 9. Calculate Mean & SD of Melting Range J->K L 10. Compare to Literature/ Specification K->L M Final Report L->M

Caption: Workflow for Melting Point Verification.

References

  • Determination of Melting Points According to Pharmacopeia . (n.d.). Stanford Research Systems. Retrieved from [Link]

  • CAS 69838-98-8 | this compound . (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). Pharmacopeia.
  • Cas 611-94-9, 4-Methoxybenzophenone . (n.d.). LookChem. Retrieved from [Link]

  • USP 741 Melting Point or Range . (n.d.). Scribd. Retrieved from [Link]

  • 4.3: Melting Point Determination Procedure . (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination . (n.d.). Edisco. Retrieved from [Link]

  • Melting Point Determination . (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Appendix V A. Determination of Melting Point (Ph. Eur. method 2.2.14). (n.d.).
  • Melting point determination. (n.d.). University of Calgary.
  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. (2016, June 11). Mettler Toledo.
  • Melting point determination . (n.d.). SSERC. Retrieved from [Link]

  • 2.2.14. Melting point - capillary method. (2013, February 2). European Pharmacopoeia 6.0.
  • Melting Point Reference Standards . (n.d.). Mettler Toledo. Retrieved from [Link]

  • (4-methoxyphenyl)-phenylmethanone . (n.d.). Stenutz. Retrieved from [Link]

  • Melting point testing as per USP 741 . (2021, June 12). YouTube. Retrieved from [Link]

  • 2.2.14. Melting Point - Capillary Method . (2014, February 2). Scribd. Retrieved from [Link]

  • SOP For Melting Point Calibration . (n.d.). Scribd. Retrieved from [Link]

  • Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield.
  • Melting Point Apparatus - MPD -2 and MPD -3. (n.d.). Retrieved from an instrument manufacturer's resource.
  • 1-(4-Methoxyphenyl)-2-pyrrolidin-1-YL-hexan-1-one . (n.d.). PubChem. Retrieved from [Link]

  • (4-Methoxyphenyl)methanone . (n.d.). PubChem. Retrieved from [Link]

  • Methanone, (4-methoxyphenyl)phenyl- . (n.d.). NIST WebBook. Retrieved from [Link]

  • Methanone, (4-methoxyphenyl)phenyl- . (n.d.). NIST WebBook. Retrieved from [Link]

  • (4-Methoxyphenyl)(piperidin-4-yl)methanone . (n.d.). PubChem. Retrieved from [Link]

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